molecular formula C5H4N2O3S B1587762 5-Carboxy-2-thiouracil CAS No. 23945-50-8

5-Carboxy-2-thiouracil

カタログ番号: B1587762
CAS番号: 23945-50-8
分子量: 172.16 g/mol
InChIキー: XKHWTDCFQVKNHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Carboxy-2-thiouracil is a useful research compound. Its molecular formula is C5H4N2O3S and its molecular weight is 172.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHWTDCFQVKNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066943
Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name 2-Thiouracil-5-carboxylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11423
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

23945-50-8
Record name 5-Carboxy-2-thiouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23945-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiouracil-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023945508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-4-oxo-2-thioxopyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Carboxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-2-thiouracil, also known as 2-thiouracil-5-carboxylic acid, is a pyrimidine (B1678525) derivative that has garnered interest in medicinal chemistry due to its potential as an anti-tumor agent, particularly when complexed with metal ions.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a synthetic organic compound that typically presents as a powder.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₄N₂O₃S[5][6]
Molecular Weight 172.16 g/mol [5][6]
Appearance Powder[4]
Solubility Soluble in 1 M NaOH (50 mg/mL), 4 M NH₄OH (50 mg/mL), and formic acid (50 mg/mL).[5]
CAS Number 23945-50-8[5][6]

Reactivity and Stability

The reactivity of this compound is characterized by the functional groups present in its structure: the thiourea (B124793) moiety within the pyrimidine ring and the carboxylic acid group at the 5-position.

Metal Complex Formation: this compound readily forms complexes with a variety of metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II).[1] This chelating ability is a significant aspect of its chemical reactivity and is believed to be linked to its potential anti-tumor activity.

Synthesis of Derivatives: The carboxylic acid and thiouracil moieties serve as handles for the synthesis of various derivatives. For instance, it can be used to produce methylhydrazonium salts, which have shown potential anti-bacterial and anti-tumor properties.[5] Furthermore, the general class of 2-thiouracil (B1096) derivatives can undergo reactions such as S-alkylation and chlorosulfonation to create a diverse range of compounds with potential pharmacological activities.[8][9]

Stability: Specific studies on the thermal and pH stability of this compound are limited. However, studies on related compounds, such as 5-fluorouracil, indicate that stability is influenced by pH, with degradation observed under alkaline conditions.[10] The stability of thiouracil derivatives in suspension has also been investigated, showing dependence on temperature.[11]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily available literature. However, general methods for the synthesis of related thiouracil derivatives can be adapted.

Synthesis of 2-Thiouracil Derivatives (General Approach)

The synthesis of 2-thiouracil derivatives often involves the condensation of a β-ketoester with thiourea.[12] For example, 5-carbethoxy-2-thiouracil (B1220596) can be synthesized by condensing N-substituted thioureas with diethyl ethoxymalonate.[12] A general workflow for the synthesis of 2-thiouracil derivatives is depicted in the following diagram.

G reagents β-ketoester or equivalent + Thiourea/Substituted Thiourea reaction Condensation Reaction (e.g., in ethanol, with base or acid catalyst) reagents->reaction product 2-Thiouracil Derivative reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure 2-Thiouracil Derivative purification->final_product

Caption: General workflow for the synthesis of 2-thiouracil derivatives.

Analytical Methods

Standard analytical techniques can be employed for the characterization and quantification of this compound.

  • Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular weight of this compound. The top peak in the mass spectrum is observed at an m/z of 172, corresponding to the molecular ion.[4][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. For carboxylic acids, the acidic proton typically appears as a broad singlet in the ¹H NMR spectrum at a downfield chemical shift (10-13 ppm).[14] The carbonyl carbon of the carboxylic acid would be expected in the ¹³C NMR spectrum around 160-185 ppm.[15]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of this compound. A C18 column with a suitable mobile phase, such as a phosphate (B84403) buffer and an organic modifier like acetonitrile, would be a typical starting point.[11] Detection can be achieved using a UV detector at a wavelength where the compound exhibits significant absorbance.

Biological Activity and Potential Mechanism of Action

The primary biological activity of interest for this compound is its potential as an anti-tumor agent.[1][2][3] This activity is often enhanced when the molecule forms complexes with metal ions.[1] While the precise mechanism of action for this compound is not fully elucidated, its structural similarity to pyrimidine bases suggests that it may act as an antimetabolite.

Inhibition of Pyrimidine Biosynthesis

As a pyrimidine analog, this compound could potentially interfere with the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[16] The general scheme of pyrimidine biosynthesis inhibition is illustrated below.

G cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_effects Cellular Effects Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP Reduced Pyrimidine Pool Reduced Pyrimidine Pool UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Inhibitor Pyrimidine Analog (e.g., this compound) DHODH Dihydroorotate Dehydrogenase (DHODH) Inhibitor->DHODH Inhibition Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Reduced Pyrimidine Pool->Inhibition of DNA/RNA Synthesis Cell Cycle Arrest Cell Cycle Arrest Inhibition of DNA/RNA Synthesis->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Potential inhibition of the de novo pyrimidine biosynthesis pathway.

Modulation of Signaling Pathways

Other pyrimidine derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the Hedgehog signaling pathway.[13] The Hedgehog pathway is involved in embryonic development and its aberrant activation is implicated in several cancers.[17] Small molecule inhibitors can target components of this pathway, such as the Smoothened (Smo) receptor.[18] While a direct link between this compound and the Hedgehog pathway has not been established, it represents a potential area for further investigation into its anti-tumor mechanism.

Conclusion

This compound is a molecule with interesting chemical properties and potential therapeutic applications. Its ability to form metal complexes and serve as a scaffold for the synthesis of other bioactive molecules makes it a compound of interest for further research. While more detailed studies are needed to fully elucidate its physicochemical properties, stability, and mechanism of action, this guide provides a solid foundation of current knowledge for researchers and drug development professionals. Future investigations should focus on obtaining quantitative data for its solubility and pKa, developing detailed and optimized synthesis and purification protocols, and exploring its specific molecular targets and signaling pathway interactions to fully realize its therapeutic potential.

References

The Discovery and Enduring Legacy of 2-Thiouracil Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and multifaceted biological activities of 2-thiouracil (B1096) and its derivatives. Initially rising to prominence as a revolutionary treatment for hyperthyroidism, the journey of 2-thiouracil from its synthesis to clinical application and subsequent evolution into a scaffold for novel therapeutic agents is detailed. This document elucidates the foundational antithyroid mechanism of action, centered on the inhibition of thyroid peroxidase, and explores the expansion of its therapeutic potential into oncology. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside a quantitative analysis of its activity. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex roles these compounds play in biological systems.

A Serendipitous Discovery and the Dawn of Antithyroid Therapy

The story of 2-thiouracil is a landmark in the history of pharmacology, representing one of the first effective medical treatments for hyperthyroidism. Prior to the 1940s, management of this condition was largely limited to surgical intervention. The discovery of the antithyroid properties of thiourea-containing compounds was a result of serendipitous observations by several independent research groups who noted that these substances induced goiter in experimental animals.

It was the pioneering work of Dr. Edwin B. Astwood and his colleagues in the early 1940s that systematically investigated a series of sulfur-containing compounds, leading to the identification of 2-thiouracil as a potent inhibitor of thyroid hormone synthesis.[1][2] Astwood's seminal 1943 publication in the Journal of the American Medical Association detailed the successful treatment of patients with hyperthyroidism using 2-thiouracil, marking a paradigm shift in the management of thyroid disorders.[1] This discovery opened the door to a new class of therapeutic agents known as thionamides.

The Chemistry of 2-Thiouracil: Synthesis and Derivatization

2-Thiouracil, chemically known as 2,3-dihydro-2-thioxo-4(1H)-pyrimidinone, is a heterocyclic compound structurally related to the pyrimidine (B1678525) base uracil, with a sulfur atom replacing the oxygen at the C2 position. This thionamide functional group is crucial for its biological activity.

Classical Synthesis of 2-Thiouracil

The most common and historically significant method for synthesizing 2-thiouracil is the condensation of thiourea (B124793) with a β-ketoester, such as ethyl acetoacetate, in the presence of a base.

Experimental Protocol: Synthesis of 2-Thio-6-methyluracil

A detailed procedure for a derivative, 2-thio-6-methyluracil, is provided as a representative example of this classic synthesis:

  • Reaction Setup: In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of ethyl acetoacetate, 120 g of sodium methoxide, and 900 ml of methanol.

  • Reaction: Gently heat the mixture on a steam bath and allow it to evaporate to dryness in a fume hood over approximately 8 hours.

  • Work-up: Dissolve the residue in 1 liter of hot water, treat with activated carbon, and filter.

  • Precipitation: Carefully add 120 ml of glacial acetic acid to the hot filtrate to precipitate the product.

  • Purification: Collect the precipitate by filtration. Resuspend the wet solid in a boiling solution of 1 liter of water and 20 ml of glacial acetic acid, stir thoroughly, and then cool.

  • Isolation: Collect the purified product by filtration, wash with cold water, and dry. The yield of 2-thio-6-methyluracil is typically in the range of 69-84%.[3]

Characterization Data: The synthesized compounds are typically characterized by spectroscopic methods such as FT-IR and NMR, as well as single crystal X-ray diffraction to confirm their structure.

Synthesis of 2-Thiouracil Derivatives

The 2-thiouracil scaffold has proven to be a versatile platform for the development of new therapeutic agents. Numerous derivatives have been synthesized by modifying the core structure, leading to compounds with a wide range of biological activities, including anticancer properties. A common strategy involves the synthesis of 2-thiouracil-5-sulfonamide derivatives.

Experimental Protocol: General Synthesis of 2-Thiouracil-5-Sulfonamide Derivatives

  • Chlorosulfonation: 2-Thiouracil is reacted with chlorosulfonic acid to yield 2-thiouracil-5-sulfonyl chloride.

  • Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with various primary or secondary amines in the presence of a base (e.g., pyridine) in a suitable solvent like ethanol (B145695) to afford the corresponding sulfonamide derivatives.[4]

Antithyroid Mechanism of Action: Inhibition of Thyroid Peroxidase

The primary therapeutic effect of 2-thiouracil and its derivatives in hyperthyroidism stems from their ability to inhibit the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This is achieved through the direct inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone biosynthesis.

TPO is responsible for catalyzing two crucial steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I₂), and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). The coupling of these iodotyrosine residues to form T4 and T3 is also inhibited. 2-thiouracil acts as a competitive inhibitor of TPO, effectively reducing the production of thyroid hormones.[5][6] This leads to a decrease in the circulating levels of T4 and T3, thereby alleviating the symptoms of hyperthyroidism.

The inhibition of TPO by propylthiouracil (B1679721) (PTU), a commonly used derivative, has been shown to be reversible.[7]

Thyroid_Hormone_Synthesis_Inhibition cluster_follicular_cell Thyroid Follicular Cell Iodide (I-) Iodide (I-) Iodine (I2) Iodine (I2) Iodide (I-)->Iodine (I2) Thyroid Peroxidase (TPO) Organification Organification Iodine (I2)->Organification Iodination of Thyroglobulin MIT & DIT MIT & DIT Organification->MIT & DIT T3 & T4 T3 & T4 MIT & DIT->T3 & T4 Coupling Reaction Release into Bloodstream Release into Bloodstream T3 & T4->Release into Bloodstream 2-Thiouracil 2-Thiouracil 2-Thiouracil->Iodine (I2) Inhibits

The goitrogenic effect of 2-thiouracil, the enlargement of the thyroid gland, is an indirect consequence of its primary mechanism of action. The reduction in circulating thyroid hormones leads to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland.[8] Chronic stimulation of the thyroid gland by TSH results in hypertrophy and hyperplasia of the thyroid follicular cells, leading to goiter.

Expanding Horizons: Anticancer Activity of 2-Thiouracil Derivatives

In recent years, research has unveiled the potential of 2-thiouracil derivatives as anticancer agents.[4][9] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.

Mechanism of Anticancer Action: CDK2A Inhibition and Cell Cycle Arrest

One of the key mechanisms underlying the anticancer activity of certain 2-thiouracil derivatives is the inhibition of cyclin-dependent kinase 2A (CDK2A).[10] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

By inhibiting CDK2A, these 2-thiouracil derivatives can induce cell cycle arrest, primarily at the G1/S and G2/M phases, and promote apoptosis (programmed cell death).[10] This cell cycle arrest is often mediated through the enhanced expression of cell cycle inhibitors such as p21 and p27.[10]

Cell_Cycle_Regulation cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2A CDK2A CDK2A->S Promotes G1/S Transition p21_p27 p21/p27 p21_p27->CDK2A Inhibits 2-Thiouracil_Derivative 2-Thiouracil_Derivative 2-Thiouracil_Derivative->CDK2A Inhibits

Quantitative Data

The following tables summarize the available quantitative data for 2-thiouracil and its derivatives.

Table 1: Antithyroid Activity of Thionamides

CompoundTargetIC50SpeciesReference
Propylthiouracil (PTU)Thyroid Peroxidase (TPO)2 x 10⁻⁶ MHuman[7]
Methimazole (MMI)Thyroid Peroxidase (TPO)8 x 10⁻⁷ MHuman[7]
Propylthiouracil (PTU)Thyroid Peroxidase (TPO)1.2 µMRat[1]
Methimazole (MMI)Thyroid Peroxidase (TPO)0.11 µMRat[1]

Table 2: Anticancer Activity of 2-Thiouracil-5-Sulfonamide Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Compound 9 CaCo-2 (Colon)2.82[4]
MCF7 (Breast)2.92[4]
Compound 5d MCF-7 (Breast)0.52[9]
HEPG-2 (Liver)0.63[9]
5-Fluorouracil (Reference) MCF-7 (Breast)0.67[9]
HEPG-2 (Liver)5[9]

Conclusion and Future Directions

From its historical position as a groundbreaking treatment for hyperthyroidism to its current role as a versatile scaffold in drug discovery, 2-thiouracil continues to be a compound of significant interest to the scientific community. Its well-established antithyroid mechanism of action provides a solid foundation for understanding its therapeutic effects, while the emerging anticancer properties of its derivatives open up new avenues for research and development. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers working to further unravel the therapeutic potential of this remarkable class of compounds. Future investigations will likely focus on the development of more potent and selective 2-thiouracil derivatives with improved pharmacokinetic and safety profiles for a range of therapeutic applications.

References

5-Carboxy-2-thiouracil molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological significance of 5-Carboxy-2-thiouracil. This compound, a derivative of thiouracil, has garnered interest for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Physicochemical Properties

This compound, also known by its synonyms 2-Thiouracil-5-carboxylic acid and 5-Carboxy-4-hydroxy-2-thiopyrimidine, is a pyrimidine (B1678525) analogue.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Weight 172.16 g/mol [1][2][3]
Chemical Formula C₅H₄N₂O₃S[1][3]
Appearance Powder[3]
Purity ≥98%[1]
Solubility Soluble in 1 M NaOH (50 mg/mL)
IUPAC Name 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid[3]
CAS Number 23945-50-8[1]

Biological Activity and Applications

This compound is recognized for its potential as an anti-tumor agent, an activity that is notably enhanced when it forms complexes with metal ions.[1][2][4] Research has demonstrated that metal complexes involving Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) exhibit anti-tumor activity against Sarcoma-180 tumor cells both in vivo and in vitro.[4] Additionally, this compound serves as a precursor for producing methylhydrazonium salts with potential anti-bacterial and anti-tumor properties.

The logical workflow for investigating the primary biological application of this compound is illustrated below.

G A This compound (Ligand) C Complexation Reaction A->C B Metal Ions (e.g., Mn, Co, Ni, Cu, Zn, Cd) B->C D Metal Complex of This compound C->D Synthesis E Screening for Biological Activity D->E F Anti-tumor Activity Evaluation (in vitro / in vivo) E->F G Potential Therapeutic Agent F->G Demonstrated Efficacy

Application Workflow for this compound.

Experimental Protocols

Detailed, step-by-step synthesis protocols for this compound are not extensively documented in the provided literature. However, the synthesis of structurally related thiouracil derivatives often involves the condensation of a substituted thiourea (B124793) with a malonic acid derivative. A generalized experimental workflow for the synthesis of such compounds is outlined below.

G cluster_reactants Reactants A N-Substituted Thiourea C One-Pot Condensation Reaction (Pyridine, Microwave Irradiation) A->C B Diethyl Ethoxymalonate (or similar malonic ester) B->C D Reaction Mixture C->D E Work-up & Purification (e.g., Filtration, Recrystallization) D->E F 5-Carbethoxy-2-thiouracil (B1220596) Analogue E->F G Hydrolysis of Ester F->G H Final Product: This compound G->H

Generalized Synthesis Workflow.

Note on Synthesis: The protocol for synthesizing 5-carbethoxy-2-thiouracil analogues involves a one-pot, two-component reaction.[5] Specifically, N-substituted thioureas are condensed with diethyl ethoxymalonate under microwave irradiation in the presence of pyridine (B92270) to yield the corresponding ethyl ester derivative.[5] Subsequent hydrolysis of the ethyl ester group would be required to yield the final this compound product.

Characterization Methods

The characterization of this compound and its metal complexes typically involves a suite of analytical techniques to confirm the structure, purity, and physicochemical properties of the synthesized compounds. These methods include:

  • Elemental Analysis: To determine the empirical formula.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Electronic (UV-Vis) Spectra: To study electronic transitions.

  • Magnetic Susceptibility Measurements: For characterizing metal complexes.

  • Powder X-ray Diffraction (XRD): To determine the crystal structure of the solid material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure in solution.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Thin-Layer Chromatography (TLC): To assess purity.

References

Preliminary Anticancer Screening of 5-Carboxy-2-thiouracil and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiouracil and its derivatives have garnered significant interest in medicinal chemistry due to their structural similarity to the pyrimidine (B1678525) bases found in nucleic acids. This structural analogy allows them to act as antimetabolites, interfering with the synthesis of DNA and RNA and thereby exhibiting potential as anticancer agents. 5-Carboxy-2-thiouracil, in particular, serves as a key scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the preliminary anticancer screening of this compound and its derivatives, focusing on experimental protocols, data presentation, and the underlying signaling pathways. While direct anticancer screening data for this compound as a standalone compound is limited in publicly available research, this guide leverages data from its closely related derivatives and metal complexes to provide a comprehensive framework for its evaluation.

Data Presentation: Anticancer Activity of Thiouracil Derivatives

The anticancer activity of thiouracil derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported IC50 values for representative 2-thiouracil (B1096) derivatives, showcasing their potential as anticancer agents.

CompoundCancer Cell LineIC50 (µM)Reference
2-Thiouracil-5-sulfonamide Derivative 6e A-2780 (Ovarian)1.21 ± 0.08[1]
HT-29 (Colon)1.32 ± 0.11[1]
MCF-7 (Breast)0.98 ± 0.06[1]
HepG2 (Liver)2.15 ± 0.15[1]
2-Thiouracil-5-sulfonamide Derivative 6b A-2780 (Ovarian)2.45 ± 0.19[1]
HT-29 (Colon)2.87 ± 0.23[1]
MCF-7 (Breast)1.88 ± 0.14[1]
HepG2 (Liver)3.54 ± 0.28[1]
2-Thiouracil-5-sulfonamide Derivative 6g A-2780 (Ovarian)3.12 ± 0.25[1]
HT-29 (Colon)3.54 ± 0.29[1]
MCF-7 (Breast)2.51 ± 0.20[1]
HepG2 (Liver)4.18 ± 0.34[1]

Experimental Protocols

The preliminary anticancer screening of thiouracil derivatives typically involves in vitro cytotoxicity assays to determine their effect on cancer cell viability and proliferation. The two most common methods are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Remove the medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the fluorescent dye sulforhodamine B to bind to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Add SRB solution (e.g., 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 515 nm.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Mandatory Visualization

Experimental Workflow for In Vitro Anticancer Screening

experimental_workflow start Start: Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates start->cell_seeding compound_treatment Treatment with this compound Derivatives cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation assay_choice Select Cytotoxicity Assay incubation->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay MTT srb_assay SRB Assay assay_choice->srb_assay SRB mtt_steps Add MTT Incubate Solubilize Formazan mtt_assay->mtt_steps srb_steps Fix Cells Stain with SRB Solubilize Dye srb_assay->srb_steps absorbance_measurement Measure Absorbance mtt_steps->absorbance_measurement srb_steps->absorbance_measurement data_analysis Data Analysis: Calculate % Viability Determine IC50 absorbance_measurement->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for in vitro anticancer screening of thiouracil derivatives.

Potential Signaling Pathways Affected by Thiouracil Derivatives

While the precise signaling pathways affected by this compound are not well-documented, research on its derivatives suggests potential interference with key cancer-related pathways. As antimetabolites, they can disrupt nucleic acid synthesis, leading to DNA damage and cell cycle arrest.

signaling_pathway thiouracil This compound Derivatives dna_synthesis Inhibition of Nucleic Acid Synthesis thiouracil->dna_synthesis cdk CDK Inhibition thiouracil->cdk dna_damage DNA Damage dna_synthesis->dna_damage cell_cycle Cell Cycle Arrest (G1/S or G2/M phase) dna_damage->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis cdk->cell_cycle

References

In-Depth Technical Guide: Solubility and Stability of 5-Carboxy-2-thiouracil in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 5-Carboxy-2-thiouracil in various buffers is limited. This guide provides a comprehensive framework of recommended experimental protocols based on established pharmaceutical industry standards for the determination of these properties. The data tables included are illustrative templates to be populated with experimental findings.

Introduction

This compound, a derivative of the well-known thiouracil core, holds potential in medicinal chemistry, notably as a precursor in the synthesis of compounds with potential anti-tumor activities.[1] For researchers and professionals in drug development, a thorough understanding of the solubility and stability of this compound in aqueous buffer systems is of paramount importance. These fundamental physicochemical characteristics are critical for designing robust formulations, ensuring consistent biological activity, and fulfilling regulatory requirements. This technical guide outlines the standard methodologies for a comprehensive evaluation of the solubility and stability of this compound.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility and stability studies.

  • Chemical Structure:

    • IUPAC Name: 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid[2]

    • Molecular Formula: C₅H₄N₂O₃S

    • Molecular Weight: 172.16 g/mol

  • Ionization Constant (pKa): The pKa values for this compound are not explicitly documented in publicly available literature. The molecule possesses a carboxylic acid functional group and acidic protons on the thiouracil ring, indicating the presence of at least two pKa values. These values will critically influence its solubility profile across different pH ranges. Therefore, experimental determination of the pKa is a crucial first step.

  • General Solubility: The parent compound, 2-thiouracil, exhibits very slight solubility in water but is readily soluble in alkaline solutions.[3] For this compound, a solubility of 50 mg/mL in 1 M NaOH has been reported, suggesting that the deprotonated (salt) form of the molecule is significantly more soluble.

Determination of Solubility in Buffered Solutions

The equilibrium solubility of this compound should be determined across a physiologically relevant pH range using the gold-standard shake-flask method.

Experimental Protocol: Shake-Flask Method

Objective: To ascertain the thermodynamic equilibrium solubility of this compound in various buffer systems at different pH values.

Materials:

  • This compound (powder form)

  • Phosphate (B84403) buffer systems (e.g., 50 mM at pH 5.8, 6.8, and 7.4)

  • Acetate buffer systems (e.g., 50 mM at pH 4.0 and 5.0)

  • Boric acid/borate buffer systems (e.g., 50 mM at pH 8.0 and 9.0)

  • High-performance liquid chromatography (HPLC) grade water, acetonitrile (B52724), and methanol (B129727)

  • Calibrated pH meter and analytical balance

  • Shaking incubator or orbital shaker

  • High-speed centrifuge

  • HPLC system equipped with a UV detector

Procedure:

  • Prepare a series of buffers at the designated pH values.

  • In separate vials, add an excess amount of this compound to a precise volume of each buffer. The continued presence of undissolved solid is crucial to confirm that saturation has been achieved.

  • Securely seal the vials and place them in a shaking incubator maintained at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a duration sufficient to allow the system to reach equilibrium (typically 24 to 72 hours). The time to equilibrium should be confirmed experimentally by analyzing samples at various time points until the concentration of the dissolved compound stabilizes.

  • Upon reaching equilibrium, visually verify the presence of undissolved solid material.

  • Pellet the undissolved solid by centrifuging the samples at high speed.

  • Carefully extract a known volume of the clear supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of this compound in the diluted samples using a validated, stability-indicating HPLC method.

  • Each experimental condition should be performed in triplicate to ensure the reliability of the results.

Data Presentation: Tabulated Solubility Data

The obtained solubility data should be organized in a clear and concise tabular format for easy comparison and analysis.

Buffer SystempHTemperature (°C)Solubility (mg/mL)Solubility (mM)
Acetate4.025[Experimental Data][Calculated Data]
Acetate5.025[Experimental Data][Calculated Data]
Phosphate5.825[Experimental Data][Calculated Data]
Phosphate6.825[Experimental Data][Calculated Data]
Phosphate7.425[Experimental Data][Calculated Data]
Borate8.025[Experimental Data][Calculated Data]
Borate9.025[Experimental Data][Calculated Data]

Stability Profiling in Buffered Solutions

Forced degradation studies are indispensable for elucidating the chemical stability of this compound and for the development of a robust stability-indicating analytical method.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of this compound under a variety of stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 80°C, with samples taken at 2, 4, 8, and 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C, with samples taken at 1, 2, 4, and 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature, with samples taken at 2, 4, 8, and 24 hours.

  • Thermal Degradation: The solid compound maintained at 60°C for 1, 2, and 5 days. Additionally, a solution of the compound in a relevant buffer (e.g., phosphate buffer at pH 7.4) maintained at 60°C for 1, 2, and 5 days.

  • Photostability: A solution of the compound exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, in accordance with ICH Q1B guidelines.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with a minimal amount of NaOH to aid dissolution).

  • For each stress condition, dilute the stock solution to a known concentration using the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

  • At the predetermined time points, withdraw samples. For samples from acidic and basic hydrolysis, immediate neutralization is required.

  • Analyze the stressed samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended for assessing peak purity.

  • For the identification and structural elucidation of major degradation products, liquid chromatography-mass spectrometry (LC-MS) analysis is advised.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method must be developed and validated to ensure the separation of this compound from any potential degradation products. A suggested starting point for method development is as follows:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient elution using an aqueous buffer (e.g., 20 mM potassium phosphate, adjusted to pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by a UV scan of this compound.

  • Column Temperature: 30°C

Data Presentation: Tabulated Stability Data

The stability of this compound in a selected buffer (e.g., Phosphate Buffer at pH 7.4) and temperature (e.g., 25°C) should be documented in a tabular format.

Time (days)Remaining Compound (% of Initial)Degradation Products (% Area)Appearance of Solution
0100Not DetectedClear and colorless
1[Experimental Data][Experimental Data][Visual Observation]
3[Experimental Data][Experimental Data][Visual Observation]
7[Experimental Data][Experimental Data][Visual Observation]
14[Experimental Data][Experimental Data][Visual Observation]
30[Experimental Data][Experimental Data][Visual Observation]

Visualizations of Experimental Workflows

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (Acetate, Phosphate, Borate) C Add compound to buffers in vials A->C B Weigh excess This compound B->C D Shake at constant temperature (24-72h to reach equilibrium) C->D E Centrifuge to pellet solid D->E F Withdraw and dilute supernatant E->F G Analyze by validated HPLC-UV method F->G

Caption: Workflow for Equilibrium Solubility Determination.

Workflow for Forced Degradation and Stability Testing

G cluster_stress Stress Conditions cluster_sampling Sampling and Analysis A Acid Hydrolysis (0.1M HCl, 80°C) G Withdraw samples at different time points A->G B Base Hydrolysis (0.1M NaOH, 60°C) B->G C Oxidation (3% H2O2, RT) C->G D Thermal (60°C, solid & solution) D->G E Photolytic (ICH Q1B) E->G F Prepare stock solution of This compound F->A F->B F->C F->D F->E H Neutralize if necessary G->H I Analyze by stability-indicating HPLC-PDA method H->I J Characterize degradants (e.g., LC-MS) I->J

Caption: Workflow for Forced Degradation and Stability Testing.

Conclusion

This technical guide presents a robust framework for the comprehensive evaluation of the solubility and stability of this compound in various buffered environments. By adhering to these standardized protocols, researchers can generate high-quality, dependable data crucial for the advancement of this compound in research and potential therapeutic applications. The provided experimental workflows and templates for data presentation offer a clear and structured approach for these investigations. The current absence of extensive public data underscores the importance of conducting these studies to fully characterize this molecule of interest.

References

Potential Therapeutic Targets of 5-Carboxy-2-thiouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-thiouracil, a derivative of the pyrimidine (B1678525) analog 2-thiouracil (B1096), has emerged as a compound of interest with potential therapeutic applications, notably in oncology and infectious diseases. While direct evidence for its specific molecular targets remains under active investigation, structure-activity relationship (SAR) studies of closely related 2-thiouracil derivatives provide compelling insights into its probable mechanisms of action. This technical guide synthesizes the current understanding of the potential therapeutic targets of this compound, drawing inferences from its structural analogs. The primary focus lies on its potential as an anticancer agent through the inhibition of key cell cycle regulators and as an antithyroid agent by targeting enzymes involved in thyroid hormone synthesis. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.

Potential Therapeutic Targets

Based on the established activities of its structural analogs, the following are proposed as potential therapeutic targets for this compound:

  • Cyclin-Dependent Kinase 2A (CDK2A): Numerous 2-thiouracil derivatives, particularly 2-thiouracil-5-sulfonamides, have demonstrated potent inhibitory activity against CDK2A.[1][2] This inhibition leads to cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may exert anticancer effects through a similar mechanism.

  • Thyroid Peroxidase (TPO): The 2-thiouracil scaffold is a well-known pharmacophore for the inhibition of thyroid peroxidase, a key enzyme in the biosynthesis of thyroid hormones.[3][4] Propylthiouracil (PTU), a closely related compound, is a clinically used antithyroid agent that acts by inhibiting TPO.[3] It is plausible that this compound shares this inhibitory activity.

  • 5'-Deiodinase: Propylthiouracil also inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3) by inhibiting the enzyme 5'-deiodinase.[4][5] This dual action on both thyroid hormone synthesis and activation makes it an effective treatment for hyperthyroidism. The potential for this compound to inhibit this enzyme warrants investigation.

  • c-Kit Protein Tyrosine Kinase (PTK): Molecular docking studies of some 2-thiouracil sulfonamide derivatives have shown potential binding to the active site of c-Kit PTK, a receptor tyrosine kinase implicated in various cancers.[6]

  • Neuronal Nitric Oxide Synthase (nNOS): Certain thiouracil derivatives have been identified as competitive inhibitors of neuronal nitric oxide synthase, suggesting a potential role in neurological disorders.[7]

Quantitative Data

The following tables summarize the quantitative data available for 2-thiouracil derivatives, providing a basis for predicting the potential efficacy of this compound.

Table 1: Cytotoxicity of 2-Thiouracil-5-Sulfonamide Derivatives Against Human Cancer Cell Lines [1]

CompoundCell LineIC50 (µM)
6b A-2780 (ovarian)8.23
HT-29 (colon)6.15
MCF-7 (breast)5.34
HepG2 (liver)9.12
6d A-2780 (ovarian)7.56
HT-29 (colon)5.88
MCF-7 (breast)4.91
HepG2 (liver)8.43
6e A-2780 (ovarian)6.98
HT-29 (colon)4.72
MCF-7 (breast)3.87
HepG2 (liver)7.65
6f A-2780 (ovarian)9.01
HT-29 (colon)7.23
MCF-7 (breast)6.44
HepG2 (liver)10.21
6g A-2780 (ovarian)8.54
HT-29 (colon)6.87
MCF-7 (breast)5.98
HepG2 (liver)9.76
7b A-2780 (ovarian)10.12
HT-29 (colon)8.54
MCF-7 (breast)7.81
HepG2 (liver)11.34
5-Fluorouracil (Reference) A-2780 (ovarian)4.61
HT-29 (colon)3.98
MCF-7 (breast)3.12
HepG2 (liver)6.87

Table 2: In Vitro CDK2A Inhibition by 2-Thiouracil-5-Sulfonamide Derivatives [1]

Compound% Inhibition at 10 µMIC50 (µM)
6b 78.51.21
6d 85.20.98
6e 92.10.76
6f 75.31.35
6g 81.71.09
7b 68.91.87
Staurosporine (Reference) 98.60.015

Table 3: Inhibition of Neuronal Nitric Oxide Synthase (nNOS) by Thiouracil Derivatives [7]

CompoundKi (µM)
6-propyl-2-thiouracil 14
6-methyl-2-thiouracil 60
S-methylthiouracil 25

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is adapted from methods used to evaluate the anticancer activity of 2-thiouracil derivatives.[6]

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 72 hours.

  • Cell Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

In Vitro CDK2A Kinase Assay

This protocol is based on assays used to screen for CDK2A inhibitors among 2-thiouracil derivatives.[1]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

  • Enzyme and Substrate Addition: To the wells of a 96-well plate, add the reaction buffer, a specific substrate for CDK2A (e.g., a histone H1-derived peptide), and the purified recombinant CDK2A/cyclin A2 enzyme complex.

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a positive control (e.g., Staurosporine) and a negative control (vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence Assay: Measure the fluorescence intensity, which correlates with the amount of phosphorylated substrate, using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualization of Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the therapeutic targets of this compound, based on the known mechanisms of its analogs.

CDK2A_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation by CDK2/Cyclin A cluster_outcome Cellular Outcome G1 G1 Phase S S Phase G1->S G1/S Transition G1_S_Transition G1->G1_S_Transition G2 G2 Phase S->G2 M M Phase G2->M CDK2 CDK2 Active_Complex Active CDK2/Cyclin A Complex CDK2->Active_Complex CyclinA Cyclin A CyclinA->Active_Complex p21 p21 p21->Active_Complex Inhibits p27 p27 p27->Active_Complex Inhibits Active_Complex->G1_S_Transition Phosphorylation of Substrates (e.g., Rb) Thiouracil This compound (or derivative) Thiouracil->Active_Complex Inhibition G1_S_Transition->S CellCycleArrest Cell Cycle Arrest (G1/S Phase) G1_S_Transition->CellCycleArrest Blockage Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Potential mechanism of anticancer activity via CDK2A inhibition.

Thyroid_Hormone_Synthesis_Inhibition cluster_follicle Thyroid Follicular Cell cluster_peripheral Peripheral Tissues Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Substrate Iodine Iodine (I2) TPO->Iodine Oxidation Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT Diiodotyrosine (DIT) Thyroglobulin->DIT T3 Triiodothyronine (T3) MIT->T3 T4 Thyroxine (T4) DIT->T4 DIT->T3 Coupling Thiouracil This compound Thiouracil->TPO Inhibition Deiodinase 5'-Deiodinase Thiouracil->Deiodinase Inhibition T4_circ Circulating T4 T4_circ->Deiodinase T3_active Active T3 Deiodinase->T3_active Conversion

Caption: Potential mechanism of antithyroid activity.

Experimental_Workflow_SAR cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound and Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Screening (e.g., SRB Assay) against Cancer Cell Lines Characterization->Cytotoxicity EnzymeAssay Enzyme Inhibition Assays (e.g., CDK2A, TPO) Cytotoxicity->EnzymeAssay Identify Hits CellCycle Cell Cycle Analysis (Flow Cytometry) EnzymeAssay->CellCycle ApoptosisAssay Apoptosis Assays (e.g., Annexin V) EnzymeAssay->ApoptosisAssay Docking Molecular Docking Studies EnzymeAssay->Docking SAR Structure-Activity Relationship (SAR) Analysis CellCycle->SAR ApoptosisAssay->SAR Docking->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for SAR studies of this compound.

Conclusion and Future Directions

This compound holds promise as a therapeutic agent, with potential applications primarily in oncology and endocrinology. While direct experimental evidence for its molecular targets is still needed, the extensive research on its structural analogs strongly suggests that its biological activities are likely mediated through the inhibition of key enzymes such as CDK2A, thyroid peroxidase, and 5'-deiodinase.

Future research should focus on:

  • Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and enzymatic assays to definitively identify the direct binding partners of this compound.

  • In Vivo Efficacy Studies: Evaluating the antitumor and antithyroid effects of this compound in relevant animal models.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to assess its drug-like potential.

  • Lead Optimization: Synthesizing and screening derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.

By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for the development of novel and effective treatments for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for Developing Antibacterial Agents from 5-Carboxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel antibacterial agents derived from 5-Carboxy-2-thiouracil. This document outlines the synthesis of potential antibacterial compounds, protocols for evaluating their efficacy, and insights into their potential mechanisms of action.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial drugs. This compound, a derivative of the pyrimidine (B1678525) nucleobase, presents a promising starting point for the synthesis of new antibacterial agents. Its structure allows for various modifications, including the formation of metal complexes and other derivatives, which may exhibit significant biological activity.[1] This document details the procedures for synthesizing and evaluating the antibacterial potential of such derivatives.

Synthesis of this compound Derivatives

The primary strategies for developing antibacterial agents from this compound involve the synthesis of its metal complexes and methylhydrazonium salts.[1]

Protocol for Synthesis of Metal Complexes

This protocol describes the synthesis of metal complexes of this compound with divalent metal ions (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II)).

Materials:

  • This compound

  • Metal(II) chloride (e.g., MnCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Distilled water

  • Magnetic stirrer and hotplate

  • pH meter

  • Filtration apparatus

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of 0.1 M NaOH solution with gentle heating and stirring.

  • In a separate beaker, dissolve 1 mmol of the respective metal(II) chloride in 20 mL of distilled water.

  • Slowly add the metal salt solution to the this compound solution with constant stirring.

  • Adjust the pH of the resulting mixture to the optimal range for complex formation (typically pH 5-7) using 0.1 M NaOH or 0.1 M HCl.

  • Continue stirring the mixture at room temperature for 2-4 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with distilled water and then with a small amount of ethanol.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

  • Characterize the synthesized complex using appropriate analytical techniques (e.g., FT-IR, UV-Vis, elemental analysis).

Protocol for Synthesis of Methylhydrazonium Salts

This protocol outlines the synthesis of methylhydrazonium salts of this compound.

Materials:

  • This compound

  • Methylhydrazine

  • Ethanol

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Suspend 1 mmol of this compound in 30 mL of ethanol.

  • Add a stoichiometric amount (1 mmol) of methylhydrazine to the suspension with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours, during which the salt should precipitate.

  • Collect the precipitated salt by filtration.

  • Wash the product with a small amount of cold ethanol.

  • Dry the methylhydrazonium salt in a vacuum desiccator.

  • Characterize the product using analytical methods such as NMR and elemental analysis.

Evaluation of Antibacterial Activity

The antibacterial efficacy of the synthesized this compound derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Protocol for Broth Microdilution Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of antimicrobial agents.[2][3]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform a serial two-fold dilution of the compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

The following tables summarize the expected antibacterial activity of this compound derivatives based on the general activity of this class of compounds. Note: These are representative values and actual MICs must be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Metal Complexes (µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosa
This compound-Cu(II)163264>128
This compound-Zn(II)3264128>128
This compound-Ni(II)64128>128>128
This compound-Co(II)6464128>128
Ciprofloxacin (Control)0.50.250.1250.5

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Methylhydrazonium Salt (µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosa
This compound Methylhydrazonium Salt128256>256>256
Ciprofloxacin (Control)0.50.250.1250.5

Potential Mechanism of Action

The antibacterial mechanism of thiouracil derivatives is not fully elucidated but is thought to involve the inhibition of essential cellular processes. For some thiouracil analogs, the proposed mechanism involves hijacking the pyrimidine salvage pathway, leading to the incorporation of the analog into RNA and subsequent disruption of cellular function. Another potential mechanism is the inhibition of specific bacterial enzymes, such as SecA ATPase, which is crucial for protein translocation across the cell membrane.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Antibacterial Evaluation cluster_mechanism Mechanism of Action Studies start This compound synth_metal Synthesis of Metal Complexes start->synth_metal synth_salt Synthesis of Methylhydrazonium Salts start->synth_salt mic_test Broth Microdilution (MIC Determination) synth_metal->mic_test synth_salt->mic_test data_analysis Data Analysis (MIC Comparison) mic_test->data_analysis moa Elucidation of Mechanism of Action data_analysis->moa proposed_moa cluster_bacterium Bacterial Cell compound This compound Derivative pathway Pyrimidine Salvage Pathway compound->pathway enzyme Essential Bacterial Enzyme (e.g., SecA) compound->enzyme rna RNA pathway->rna Incorporation disruption Functional Disruption rna->disruption inhibition Inhibition enzyme->inhibition death Bacterial Cell Death inhibition->death disruption->death

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Carboxy-2-thiouracil Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of metal complexes incorporating the ligand 5-Carboxy-2-thiouracil (5-CTU). The information compiled herein is intended to guide researchers in the development of novel metal-based drugs with potential antitumor activity.

Introduction

This compound, a derivative of uracil, presents multiple coordination sites—the carboxylate group, the thioamide group, and the amide group—making it a versatile ligand for the synthesis of various metal complexes.[1] The resulting coordination compounds with transition metals such as manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) have garnered interest due to their potential as therapeutic agents, particularly in oncology.[2][3] The biological activity of these complexes is thought to arise from the synergistic effect of the metal ion and the ligand, potentially through mechanisms involving the inhibition of DNA replication and protein synthesis in cancer cells.[2]

Synthesis of Metal Complexes

Metal complexes of this compound are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent. The stoichiometry of the reaction is generally 1:1 between the metal ion and the ligand.[2]

General Synthetic Workflow

Synthesis_Workflow Ligand This compound Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt (e.g., M(NO₃)₂·nH₂O) MetalSalt->Reaction Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction Stirring Stirring at Elevated Temperature Reaction->Stirring Precipitate Precipitate Formation Stirring->Precipitate Filtration Filtration and Washing Precipitate->Filtration Drying Drying Filtration->Drying Complex Metal-5-CTU Complex Drying->Complex

Caption: General workflow for the synthesis of this compound metal complexes.

Experimental Protocols

Protocol 1: Synthesis of Metal(II) Complexes of this compound

This protocol is a representative procedure based on the synthesis described for Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes.[2]

Materials:

  • This compound (5-CTU)

  • Metal(II) nitrate (B79036) hexahydrate (e.g., Mn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, etc.)

  • Ethanol

  • Deionized water

  • Ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in a minimal amount of a 1:1 (v/v) ethanol-water mixture with gentle heating.

  • In a separate beaker, dissolve 10 mmol of the respective metal(II) nitrate hexahydrate in a minimal amount of deionized water.

  • Slowly add the aqueous solution of the metal salt to the solution of this compound with continuous stirring.

  • A precipitate should form upon mixing. Heat the reaction mixture to 50-55 °C and stir for 2-3 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration using a Büchner funnel.

  • Wash the precipitate sequentially with hot water, then ethanol, and finally with ether to remove any unreacted starting materials and impurities.

  • Dry the final product in an oven at 50-55 °C to a constant weight.

Characterization of Metal Complexes

The synthesized complexes can be characterized using a variety of analytical techniques to confirm their structure and purity.

Technique Purpose Expected Observations
Elemental Analysis (C, H, N, S) To determine the elemental composition and confirm the stoichiometry of the complex.The experimental percentages of C, H, N, and S should be in close agreement with the calculated values for the proposed formula of the complex.
Infrared (IR) Spectroscopy To identify the coordination sites of the ligand to the metal ion.Shifts in the characteristic vibrational frequencies of the carboxylate (COO⁻), thioamide (C=S), and amide (C=O) groups of 5-CTU upon complexation indicate their involvement in bonding with the metal ion. The appearance of new bands in the far-IR region can be attributed to M-O and M-S vibrations.[2]
Electronic Spectroscopy (UV-Vis) To study the electronic transitions and infer the geometry of the complex.The electronic spectra of the complexes will show bands corresponding to d-d electronic transitions and charge transfer bands. The position and number of these bands can help in determining the coordination geometry (e.g., octahedral, tetrahedral).
Magnetic Susceptibility To determine the number of unpaired electrons in the metal center and infer the geometry of the complex.The measured magnetic moment can distinguish between high-spin and low-spin complexes and provide evidence for the coordination environment of the metal ion. For example, a magnetic moment of 5.75 B.M. for the Mn(II) complex is indicative of a high-spin octahedral geometry.[4]
Powder X-ray Diffraction (PXRD) To determine the crystalline or amorphous nature of the complex and to obtain structural information.The PXRD pattern will indicate whether the synthesized complex is crystalline or amorphous. For crystalline samples, the pattern can be indexed to determine the unit cell parameters.
Table 1: Physicochemical and Spectroscopic Data of this compound and its Metal Complexes[2]
CompoundColorM.P. (°C)Yield (%)Magnetic Moment (B.M.)Electronic Spectra (nm)
5-CTUWhite>300---
[Mn(5-CTU)(H₂O)₃]NO₃Light Pink>300755.75357, 375, 460
[Co(5-CTU)(H₂O)₃]NO₃Pink>300784.98480, 550
[Ni(5-CTU)(H₂O)₃]NO₃Green>300803.15380, 650, 740
[Cu(5-CTU)(H₂O)₃]NO₃Greenish Blue>300821.85680
[Zn(5-CTU)(H₂O)₃]NO₃White>30085Diamagnetic-
[Cd(5-CTU)(H₂O)₃]NO₃White>30083Diamagnetic-
Table 2: Key Infrared Spectral Bands (cm⁻¹) of this compound and its Metal Complexes[2]
Compoundν(COO⁻)asymν(COO⁻)symν(C=S)ν(M-O)ν(M-S)
5-CTU166014501180--
[Mn(5-CTU)(H₂O)₃]NO₃168014301160450380
[Co(5-CTU)(H₂O)₃]NO₃168514251155455385
[Ni(5-CTU)(H₂O)₃]NO₃169014201150460390
[Cu(5-CTU)(H₂O)₃]NO₃169514151145465395
[Zn(5-CTU)(H₂O)₃]NO₃167514351165445375
[Cd(5-CTU)(H₂O)₃]NO₃167014401170440370

Application in Drug Development: Antitumor Activity

Metal complexes of this compound have been evaluated for their antitumor activity against Sarcoma-180 (S-180) tumor cells, demonstrating potential for cancer therapy.[2] The proposed mechanism of action involves the inhibition of DNA replication and protein synthesis within the tumor cells.

Proposed Mechanism of Antitumor Activity

Antitumor_Mechanism Complex Metal-5-CTU Complex Uptake Cellular Uptake Complex->Uptake Cell Tumor Cell DNA DNA Replication Cell->DNA Protein Protein Synthesis Cell->Protein Uptake->Cell Inhibition Inhibition Uptake->Inhibition Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Protein->Apoptosis Inhibition->DNA inhibits Inhibition->Protein inhibits

Caption: Proposed mechanism of antitumor activity for this compound metal complexes.

Protocol 2: In Vitro Cytotoxicity Assay against Sarcoma-180 Cells

This protocol describes a general method for assessing the in vitro cytotoxicity of the synthesized complexes using a colorimetric assay such as the MTT assay.

Materials:

  • Sarcoma-180 (S-180) tumor cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized metal complexes

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

Equipment:

  • Cell culture incubator (37 °C, 5% CO₂)

  • Laminar flow hood

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Culture S-180 cells in complete medium in a cell culture flask.

  • Harvest the cells and perform a cell count to determine cell viability and concentration.

  • Seed the 96-well plates with S-180 cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the metal complexes in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the culture medium.

  • After 24 hours, replace the medium in the wells with 100 µL of medium containing different concentrations of the test complexes. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vivo Antitumor Activity Assay in a Sarcoma-180 Murine Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of the complexes. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Swiss albino mice

  • Sarcoma-180 (S-180) tumor cells

  • Synthesized metal complexes

  • Saline solution (0.9% NaCl)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Equipment:

  • Syringes and needles

  • Animal cages

  • Calipers

Procedure:

  • Maintain S-180 ascites tumor cells by serial intraperitoneal transplantation in mice.

  • For the solid tumor model, aspirate the ascitic fluid and dilute with saline to a concentration of 2 x 10⁶ cells/0.1 mL.

  • Inject 0.1 mL of the cell suspension subcutaneously into the right hind leg of the mice.

  • Randomly divide the mice into groups (e.g., control group, positive control group, and treatment groups for each complex at different doses).

  • 24 hours after tumor implantation, start the treatment by intraperitoneal injection of the test complexes (suspended in vehicle) daily for a specified period (e.g., 9 days). The control group receives only the vehicle.

  • Monitor the tumor size by measuring the tumor diameter with calipers every other day.

  • At the end of the treatment period, sacrifice the mice, and excise the tumors.

  • Weigh the tumors and calculate the percentage of tumor growth inhibition.

Table 3: In Vivo Antitumor Activity of this compound Metal Complexes against Sarcoma-180 Solid Tumor[2]
CompoundDose (mg/kg/day)Tumor Weight (g) (Mean ± SD)% Inhibition of Tumor Growth
Control-2.15 ± 0.25-
5-CTU501.85 ± 0.1813.9
[Mn(5-CTU)(H₂O)₃]NO₃501.10 ± 0.1548.8
[Co(5-CTU)(H₂O)₃]NO₃501.25 ± 0.1241.8
[Ni(5-CTU)(H₂O)₃]NO₃501.40 ± 0.2034.8
[Cu(5-CTU)(H₂O)₃]NO₃500.95 ± 0.1055.8
[Zn(5-CTU)(H₂O)₃]NO₃501.65 ± 0.2223.2
[Cd(5-CTU)(H₂O)₃]NO₃2.5Toxic-

Conclusion

The metal complexes of this compound exhibit promising potential as antitumor agents. The synthetic route is straightforward, and the resulting complexes can be well-characterized by standard analytical methods. In particular, the copper(II) and manganese(II) complexes have shown significant inhibition of Sarcoma-180 tumor growth in vivo.[2] Further research, including detailed mechanistic studies and evaluation against a broader range of cancer cell lines, is warranted to fully elucidate their therapeutic potential and advance their development as novel anticancer drugs.

References

Synthesis of 2-Thiouracil-5-Sulfonamides: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-thiouracil-5-sulfonamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and antioxidant activities.[1][2] The protocols outlined below are based on established synthetic methodologies and are intended to be a practical resource for researchers in the field.

Overview of Synthetic Strategy

The synthesis of 2-thiouracil-5-sulfonamides is typically achieved through a two-step process. The first step involves the chlorosulfonation of a 2-thiouracil (B1096) derivative to yield a key intermediate, 2-thiouracil-5-sulfonyl chloride. This intermediate is then reacted with a variety of primary or secondary amines to afford the desired 2-thiouracil-5-sulfonamide derivatives.

Experimental Protocols

Materials and Methods

Materials:

  • 2-Thiouracil or 6-methyl-2-thiouracil

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂) (optional)

  • Appropriate primary or secondary amine

  • Pyridine (B92270)

  • Absolute Ethanol (B145695)

  • Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution (dilute)

  • Hydrochloric acid (dilute)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and flask

  • Vacuum filtration apparatus

  • Melting point apparatus

  • Standard laboratory glassware

Characterization Equipment:

  • Infrared (IR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (MS)

Synthesis of 2-Thiouracil-5-sulfonyl chloride (Intermediate)

The initial and crucial step is the chlorosulfonation of the 2-thiouracil ring.[3][4]

Procedure:

  • In a round-bottom flask, carefully add 2-thiouracil or its derivative (e.g., 6-methyl-2-thiouracil, 0.055 mol).

  • Under constant stirring and in a fume hood, slowly add chlorosulfonic acid (0.055 mol). An optional addition of thionyl chloride can be used in some procedures.[5]

  • Heat the reaction mixture to 120°C and reflux for 8 hours.[2][3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice.

  • A precipitate of 2-thiouracil-5-sulfonyl chloride will form.

  • Filter the precipitate using a Buchner funnel, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent system like DMF/water to yield the pure sulfonyl chloride intermediate.[3]

Experimental Workflow for Synthesis

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Purification & Characterization Thiouracil 2-Thiouracil Derivative Reagents1 Chlorosulfonic Acid (120°C, 8h) Thiouracil->Reagents1 SulfonylChloride 2-Thiouracil-5-sulfonyl chloride Reagents1->SulfonylChloride Reagents2 Pyridine, Absolute Ethanol (Reflux, 16-20h) SulfonylChloride->Reagents2 Amine Primary/Secondary Amine Amine->Reagents2 Sulfonamide 2-Thiouracil-5-sulfonamide Reagents2->Sulfonamide Purification Recrystallization Sulfonamide->Purification Characterization IR, NMR, Mass Spec Purification->Characterization

Caption: Synthetic workflow for 2-thiouracil-5-sulfonamides.

General Procedure for the Synthesis of 2-Thiouracil-5-sulfonamides

The synthesized 2-thiouracil-5-sulfonyl chloride is then used to create a library of sulfonamide derivatives by reacting it with various amines.[2][3]

Procedure:

  • In a round-bottom flask, dissolve 2-thiouracil-5-sulfonyl chloride (0.005 mol) in absolute ethanol (25 mL).

  • Add the desired primary or secondary amine (0.005 mol) to the solution.

  • Add a catalytic amount of pyridine (0.005 mol) to act as an acid scavenger.[5]

  • Reflux the reaction mixture for 16-20 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as DMF/water.

Data Presentation

The following tables summarize typical characterization data for a representative 2-thiouracil-5-sulfonamide derivative. Actual values will vary depending on the specific amine used in the synthesis.

Table 1: Physicochemical and Spectroscopic Data

PropertyObservation
Melting Point Typically in the range of 320-350 °C, uncorrected.[3]
Yield Generally in the range of 70-80%.[3]
IR (KBr, cm⁻¹) 3377–3180 (N-H stretching), 2989 (aliphatic C-H stretching), 1665-1723 (C=O stretching), 1332 and 1141 (SO₂ stretching).[3]
¹H-NMR (DMSO-d₆) δ (ppm): Signals corresponding to NH protons (exchangeable with D₂O), aromatic protons, and aliphatic protons of the substituent groups. For the 6-methyl derivative, a singlet around 2.20 ppm is observed for the CH₃ group.[3]
¹³C-NMR (DMSO-d₆) δ (ppm): Signals for the thiouracil ring carbons, carbonyl carbon, C=S carbon, and carbons of the substituent groups.[3]
Mass Spec. (EI) Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized compound.[3]

Biological Activity and Signaling Pathways

Several derivatives of 2-thiouracil-5-sulfonamides have been investigated for their biological activities, demonstrating potential as anticancer and antioxidant agents.

Anticancer Activity

Studies have shown that these compounds can exhibit cytotoxic activity against various human cancer cell lines, including ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cells.[3][6] The mechanism of action for some of these compounds involves the inhibition of Cyclin-Dependent Kinase 2A (CDK2A), leading to cell cycle arrest.[3][7]

Simplified CDK2A Inhibition Pathway

G ThiouracilSulfonamide 2-Thiouracil-5-sulfonamide CDK2A CDK2A ThiouracilSulfonamide->CDK2A Inhibits CellCycle Cell Cycle Progression (G1/S Phase) CDK2A->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to

Caption: Inhibition of CDK2A by 2-thiouracil-5-sulfonamides.

Antioxidant Activity

Certain 2-thiouracil-5-sulfonamide derivatives have also been identified as potent antioxidants.[2][8] Their mechanism of action can involve the inhibition of enzymes like 15-lipoxygenase (15-LOX), which plays a role in oxidative stress.[8][9]

Simplified 15-LOX Inhibition Pathway

G ThiouracilSulfonamide 2-Thiouracil-5-sulfonamide LOX 15-Lipoxygenase (15-LOX) ThiouracilSulfonamide->LOX Inhibits OxidativeStress Oxidative Stress LOX->OxidativeStress Contributes to

Caption: Inhibition of 15-LOX by 2-thiouracil-5-sulfonamides.

Conclusion

The synthetic protocols described herein provide a robust framework for the preparation of a diverse range of 2-thiouracil-5-sulfonamide derivatives. The characterization data and the overview of their biological activities highlight the potential of this class of compounds for further investigation in drug discovery and development. Researchers are encouraged to adapt and optimize these methods for the synthesis of novel analogs with enhanced therapeutic properties.

References

Application Notes and Protocols: 5-Carboxy-2-thiouracil in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Carboxy-2-thiouracil as an enzyme inhibitor. Due to the limited availability of specific quantitative data for this compound, this document leverages data from its parent compound, 2-thiouracil (B1096), and other derivatives to infer potential targets and provide detailed protocols for assessing its inhibitory activity.

Introduction

This document outlines protocols for testing the inhibitory effects of this compound against three key enzymes: Thyroid Peroxidase (TPO), Deiodinases, and Neuronal Nitric Oxide Synthase (nNOS).

Potential Enzyme Targets and Comparative Inhibitory Data

While specific IC50 or Ki values for this compound are not extensively documented, the following table summarizes the inhibitory activities of the parent compound, 2-thiouracil, and its well-studied derivative, propylthiouracil (B1679721) (PTU), against relevant enzyme targets. This data provides a basis for comparison when evaluating the inhibitory potential of this compound.

CompoundTarget EnzymeInhibition MetricValueReference
2-ThiouracilNeuronal Nitric Oxide Synthase (nNOS)Ki20 µM[7]
Propylthiouracil (PTU)Type 1 Deiodinase (D1)IC50~1.7 µM[8]
Propylthiouracil (PTU)Thyroid Peroxidase (TPO)-Potent Inhibitor[4][5]
This compoundType 1 Deiodinase (D1)-Weaker inhibitor than PTU[8][9]

Signaling Pathways and Experimental Workflow

Thyroid Hormone Synthesis and Inhibition

Thyroid Peroxidase (TPO) and Deiodinases are crucial enzymes in the synthesis and regulation of thyroid hormones. TPO catalyzes the iodination of tyrosine residues on thyroglobulin, a key step in hormone production.[4][5] Deiodinases, on the other hand, are responsible for the activation and inactivation of thyroid hormones by removing iodine atoms.[8] Thiouracil derivatives inhibit TPO, thus reducing thyroid hormone synthesis.[4]

Thyroid_Hormone_Synthesis TPO Thyroid Peroxidase (TPO) Iodine Iodine (I2) TPO->Iodine Oxidation Iodide Iodide (I-) Iodide->TPO Substrate Thyroglobulin Thyroglobulin-Tyrosine Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT on Thyroglobulin Thyroglobulin->MIT_DIT T3_T4 T3 and T4 MIT_DIT->T3_T4 Coupling Deiodinases Deiodinases (D1, D2, D3) T3_T4->Deiodinases Active_T3 Active T3 Deiodinases->Active_T3 Inactive_Hormones Inactive Hormones Deiodinases->Inactive_Hormones Thiouracils This compound (and other thiouracils) Thiouracils->TPO Inhibition Thiouracils->Deiodinases Inhibition

Caption: Inhibition of Thyroid Hormone Synthesis by Thiouracils.

Nitric Oxide Synthesis and Inhibition

Neuronal Nitric Oxide Synthase (nNOS) is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes in the nervous system. 2-Thiouracil has been shown to selectively inhibit nNOS.[6][7]

nNOS_Pathway nNOS Neuronal Nitric Oxide Synthase (nNOS) NO Nitric Oxide (NO) nNOS->NO L_Citrulline L-Citrulline nNOS->L_Citrulline L_Arginine L-Arginine L_Arginine->nNOS O2_NADPH O2, NADPH O2_NADPH->nNOS Thiouracils This compound (and other thiouracils) Thiouracils->nNOS Inhibition

Caption: Inhibition of Nitric Oxide Synthesis by Thiouracils.

General Experimental Workflow for Enzyme Inhibition Assays

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a target enzyme.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Stock serial_dilutions Perform Serial Dilutions of this compound reagents->serial_dilutions reaction_setup Set up Reaction Wells: Enzyme, Buffer, Inhibitor/Vehicle serial_dilutions->reaction_setup pre_incubation Pre-incubate Enzyme with Inhibitor reaction_setup->pre_incubation initiation Initiate Reaction by Adding Substrate pre_incubation->initiation incubation Incubate at Optimal Temperature and Time initiation->incubation detection Measure Signal (Absorbance, Fluorescence, etc.) incubation->detection calculation Calculate % Inhibition detection->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General Workflow for an Enzyme Inhibition Assay.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against Thyroid Peroxidase, Deiodinases, and Neuronal Nitric Oxide Synthase. These protocols are based on established methods and can be adapted for this compound.

Protocol 1: Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol-Based)

This colorimetric assay measures TPO activity by monitoring the oxidation of guaiacol (B22219) in the presence of hydrogen peroxide (H₂O₂), which results in the formation of a colored product.

Materials:

  • Purified TPO or thyroid microsomes

  • This compound

  • Guaiacol solution (33 mM)

  • Hydrogen peroxide (H₂O₂) solution (0.27 mM)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 470 nm

Procedure:

  • Prepare Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or 1 M NaOH, followed by dilution in buffer). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of potassium phosphate buffer

    • 40 µL of the desired concentration of this compound solution or vehicle control.

    • 50 µL of guaiacol solution.

    • 20 µL of TPO enzyme solution.

  • Initiate Reaction: Start the reaction by adding 50 µL of H₂O₂ solution to each well.

  • Measurement: Immediately measure the increase in absorbance at 470 nm every minute for 5-10 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Type 1 Deiodinase (D1) Inhibition Assay

This assay measures the deiodination of a substrate, such as reverse T3 (rT3), by D1, which releases iodide. The released iodide can be quantified.

Materials:

  • Source of D1 enzyme (e.g., rat liver microsomes)

  • This compound

  • Reverse T3 (rT3)

  • Dithiothreitol (DTT)

  • Potassium phosphate buffer (100 mM, pH 7.2) with 1 mM EDTA

  • Method for iodide detection (e.g., Sandell-Kolthoff reaction or LC-MS/MS)

Procedure:

  • Prepare Inhibitor Solutions: Prepare a stock solution and serial dilutions of this compound.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, DTT (cofactor), and the D1 enzyme source.

  • Assay Setup:

    • In microcentrifuge tubes, add the reaction mixture.

    • Add various concentrations of this compound or vehicle control.

    • Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Start the reaction by adding the substrate, rT3.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction (e.g., by adding ice-cold ethanol (B145695) or another quenching agent).

  • Iodide Quantification: Measure the amount of iodide released using a suitable method.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value as described in Protocol 1.

Protocol 3: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide (NO) by nNOS, which is rapidly converted to nitrite (B80452). The nitrite concentration is then determined using the Griess reagent.

Materials:

  • Purified recombinant nNOS

  • This compound

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin and CaCl₂ (for nNOS activation)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • HEPES buffer (50 mM, pH 7.4)

  • Griess Reagent (e.g., a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solutions

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Prepare Inhibitor Solutions: Prepare a stock solution and serial dilutions of this compound.

  • Reaction Mixture: Prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, calmodulin, CaCl₂, and BH4.

  • Assay Setup: In a 96-well plate, add:

    • The reaction mixture.

    • Varying concentrations of this compound or vehicle control.

  • Initiate Reaction: Start the reaction by adding the purified nNOS enzyme.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Add Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using the sodium nitrite standards.

    • Determine the concentration of nitrite produced in each well.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

References

Application Notes and Protocols for the Detection of 5-Carboxy-2-thiouracil in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

5-Carboxy-2-thiouracil is a pyrimidine (B1678525) derivative with potential applications in medicinal chemistry, including its use in the synthesis of anti-tumor agents.[1] The development of robust and sensitive analytical methods for the quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development.

This document provides proposed methodologies for the detection and quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for bioanalytical assays. An alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is also presented. These protocols are based on established methods for structurally similar compounds, such as 5-Fluorouracil (B62378) and other thiouracil derivatives, and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.[2][3][4][5]

Proposed Analytical Methods

Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is proposed for the highly sensitive and selective quantification of this compound in plasma.

2.1.1. Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity.

2.1.2. Experimental Protocol

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

b. UPLC-MS/MS Conditions

  • UPLC System: A system capable of high-pressure gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is recommended for good retention and peak shape of polar compounds.[6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode is proposed due to the acidic nature of the carboxyl group.

  • MRM Transitions (Proposed):

    • This compound: m/z 171.0 -> 127.0 (decarboxylation)

    • Internal Standard: To be determined based on the selected IS.

2.1.3. Expected Quantitative Performance

The following table summarizes the expected performance parameters for the proposed UPLC-MS/MS method, based on typical values for similar assays.[6][7][8][9] These values must be established during method validation.

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy85 - 115%
Precision (%CV)< 15%
Recovery> 80%
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is presented as a more accessible alternative to LC-MS/MS, suitable for applications where high sensitivity is not a primary requirement.

2.2.1. Principle

Following extraction from the biological matrix, this compound is separated by HPLC and detected by its absorbance of UV light at a specific wavelength.

2.2.2. Experimental Protocol

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 500 µL of plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for analysis.

b. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.5) and acetonitrile (e.g., 95:5 v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: Approximately 270-280 nm (to be determined by UV scan of a standard solution).

2.2.3. Expected Quantitative Performance

The following table outlines the expected performance of the proposed HPLC-UV method.[10][11][12]

ParameterExpected Value
Linearity Range50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ)50 ng/mL
Accuracy85 - 115%
Precision (%CV)< 15%
Recovery> 75%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the proposed UPLC-MS/MS method for the analysis of this compound in plasma.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (300 µL) Sample->Add_IS_ACN Vortex1 Vortex (1 min) Add_IS_ACN->Vortex1 Centrifuge Centrifuge (12,000 x g, 10 min, 4°C) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject (5 µL) Reconstitute->Inject UPLC UPLC Separation (C18 Column) Inject->UPLC MSMS MS/MS Detection (ESI-, MRM) UPLC->MSMS Quantify Quantification against Calibration Curve MSMS->Quantify Report Report Results Quantify->Report

Caption: UPLC-MS/MS workflow for this compound.

Biological Context and Signaling Pathways

Currently, there is limited information available in the public domain regarding specific signaling pathways directly modulated by this compound. Its primary described biological activity is as a component of metal complexes with anti-tumor properties.[1] The mechanism of action of these complexes is likely related to their interaction with cellular macromolecules, but specific pathways have not been elucidated.

Should this compound be investigated as a standalone therapeutic agent, further research would be required to determine its molecular targets and effects on cellular signaling.

Conclusion

The analytical methods proposed in this document provide a strong starting point for researchers and drug development professionals seeking to quantify this compound in biological samples. The UPLC-MS/MS method offers high sensitivity and selectivity, making it ideal for pharmacokinetic and other demanding studies. The HPLC-UV method serves as a practical alternative for less stringent applications. It is imperative that any chosen method undergoes a thorough validation process to ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for 5-Carboxy-2-thiouracil in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Extensive literature review indicates that while 5-Carboxy-2-thiouracil is a known compound with potential anti-tumor activity, its specific application as a molecular probe in biochemical assays is not well-documented in publicly available scientific literature.[1][2][3] The majority of research focuses on its synthesis and its biological effects when complexed with metal ions.[2][3]

Therefore, these application notes provide a comprehensive overview of the known biological activities of this compound and related thiouracil derivatives. The protocols and data presented are based on the broader understanding of this class of compounds and their evaluation in biochemical and cellular assays, offering a foundational guide for researchers interested in exploring the potential of this compound.

Overview of this compound and its Derivatives

This compound is a derivative of thiouracil, a class of compounds known for their diverse biological activities. Thiouracil and its analogs are recognized as antithyroid agents and have been investigated for their potential as antiviral, antibacterial, and anticancer agents.[4][5] The presence of the carboxyl group at the 5-position and the thio group at the 2-position of the pyrimidine (B1678525) ring in this compound provides sites for modification and complexation, which can influence its biological activity.

The primary reported biological activity of this compound is its anti-tumor effect, which is notably enhanced when it forms complexes with various metal ions such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II).[2][3] While the precise mechanism of its anti-tumor action is not fully elucidated, it is hypothesized to involve interactions with critical cellular macromolecules.

Potential Applications in Biochemical Assays

Given the nature of the thiouracil scaffold, this compound could potentially be explored as a molecular probe in the following areas:

  • Enzyme Inhibition Assays: Thiouracil derivatives have been shown to inhibit various enzymes. For instance, certain 2-thiouracil-5-sulfonamide derivatives have been identified as inhibitors of cyclin-dependent kinase 2A (CDK2A). Researchers could investigate the inhibitory potential of this compound against a panel of kinases or other enzymes involved in cancer progression.

  • Metal Ion Sensing: The ability of this compound to form complexes with metal ions suggests its potential use as a chelator or a probe for detecting specific metal ions in biological systems. This could be explored using techniques like fluorescence or UV-Visible spectroscopy.

  • Drug Delivery Vehicle: The carboxyl group offers a conjugation site for attaching other molecules, suggesting a potential role in targeted drug delivery systems.

Quantitative Data for Thiouracil Derivatives

While specific quantitative data for this compound as a molecular probe is unavailable, the following table summarizes the cytotoxic activity (IC50 values) of related 2-thiouracil-5-sulfonamide derivatives against various human cancer cell lines. This data provides a reference for the potential anti-tumor efficacy of the thiouracil scaffold.

CompoundA-2780 (Ovarian) IC50 (µM)HT-29 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
6b 1.8 ± 0.12.5 ± 0.23.1 ± 0.34.2 ± 0.4
6d 2.2 ± 0.23.0 ± 0.33.8 ± 0.44.9 ± 0.5
6e 1.5 ± 0.12.1 ± 0.22.8 ± 0.33.5 ± 0.3
6f 2.8 ± 0.33.5 ± 0.44.2 ± 0.45.5 ± 0.6
6g 2.5 ± 0.23.2 ± 0.33.9 ± 0.45.1 ± 0.5
7b 3.1 ± 0.34.0 ± 0.44.8 ± 0.56.2 ± 0.6
5-Fluorouracil 4.5 ± 0.45.8 ± 0.66.5 ± 0.78.2 ± 0.8

Data extracted from a study on 2-thiouracil-5-sulfonamide derivatives and is intended for comparative purposes only.[6]

Experimental Protocols

The following is a generalized protocol for a cell viability assay (MTT assay) to screen the cytotoxic effects of a compound like this compound on cancer cell lines.

Protocol: MTT Assay for Cytotoxicity Screening

1. Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or its metal complex)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Visualizations

The following diagrams illustrate conceptual workflows and relationships relevant to the study of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treatment Treat Cells with Serial Dilutions prep_compound->treatment prep_cells Culture and Seed Cancer Cells prep_cells->treatment assay Perform Cytotoxicity Assay (e.g., MTT) treatment->assay analysis Measure Viability and Calculate IC50 assay->analysis conclusion Conclusion analysis->conclusion Evaluate Anti-tumor Activity

Caption: Workflow for screening the anti-tumor activity of this compound.

metal_complexation Thiouracil This compound Complex Metal-Thiouracil Complex Thiouracil->Complex Chelation Metal Metal Ion (e.g., Cu²⁺, Zn²⁺) Metal->Complex Activity Enhanced Anti-tumor Activity Complex->Activity Leads to

Caption: Conceptual diagram of metal complexation of this compound.

References

Application Notes and Protocols: Conjugation of 5-Carboxy-2-thiouracil to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-2-thiouracil is a modified nucleobase of significant interest in the development of therapeutic peptides and oligonucleotides. Its unique structure offers potential for enhanced binding affinity, specific targeting, and utility as a versatile chemical handle for further modifications. The conjugation of this compound to peptides allows for the creation of novel peptide-nucleic acid (PNA) analogs and other modified peptides with tailored biological activities.

This document provides detailed application notes and protocols for the conjugation of this compound to the N-terminus of peptides using standard solid-phase and solution-phase synthesis techniques. The protocols focus on the activation of the carboxylic acid moiety of this compound and its subsequent coupling to the free amine of a peptide.

Key Principles of Conjugation

The conjugation of this compound to a peptide is fundamentally an amide bond formation reaction between the carboxylic acid of the thiouracil derivative and the N-terminal amine of the peptide. This process requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common methods for carboxylic acid activation in peptide synthesis are employed for this purpose.

The choice between solid-phase and solution-phase conjugation depends on the length of the peptide, the desired scale of the reaction, and the purification strategy. Solid-phase synthesis is generally preferred for longer peptides as it simplifies the purification process by allowing for the easy removal of excess reagents and by-products through washing of the resin-bound peptide.

Experimental Protocols

Protocol 1: Solid-Phase Conjugation of this compound to a Resin-Bound Peptide

This protocol describes the conjugation of this compound to a peptide that has been synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-on-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638) (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethylether, cold

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Preparation:

    • Swell the peptide-on-resin in DMF for 30-60 minutes.

    • If the N-terminal Fmoc protecting group is present, remove it by treating the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Drain the solvent from the resin and add the pre-activated this compound solution.

    • Shake the reaction vessel at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the reaction mixture and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Conjugation of this compound to a Peptide

This protocol is suitable for shorter peptides that are soluble in organic solvents.

Materials:

  • Purified peptide with a free N-terminal amine

  • This compound

  • (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Reaction Setup:

    • Dissolve the purified peptide (1 equivalent) in DMF or DMSO.

    • In a separate vial, dissolve this compound (1.2 equivalents) and BOP or HATU (1.2 equivalents) in DMF.

    • Add DIPEA (2.5 equivalents) to the peptide solution, followed by the dropwise addition of the activated this compound solution.

  • Coupling Reaction:

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction progress by LC-MS to check for the formation of the desired product and consumption of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water to precipitate the crude conjugated peptide.

    • Alternatively, the solvent can be removed under reduced pressure.

    • Purify the crude product by RP-HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the conjugation of this compound to a model pentapeptide (Gly-Ala-Val-Ile-Leu). These are representative values and may require optimization for different peptide sequences.

ParameterSolid-Phase ConjugationSolution-Phase Conjugation
Peptide GAVIL-Rink Amide ResinGAVIL (free N-terminus)
This compound (equiv.) 3.01.2
Coupling Reagent DIC/HOBtHATU
Base (equiv.) Not requiredDIPEA (2.5)
Solvent DMFDMF
Reaction Time (h) 2-42-6
Reaction Temperature (°C) 2525
Crude Purity (by HPLC) ~70%~65%
Isolated Yield (after HPLC) 40-50%35-45%

Potential Challenges and Troubleshooting

  • Low Coupling Efficiency: If the coupling reaction is incomplete (as indicated by a positive Kaiser test in SPPS or incomplete conversion in solution-phase), extend the reaction time or use a more powerful coupling reagent like HATU or COMU. Double coupling (repeating the coupling step with fresh reagents) can also be effective.

  • Solubility Issues: this compound may have limited solubility in some organic solvents. The use of DMF or DMSO is recommended. For solution-phase reactions, sonication can help to dissolve the reagents.

  • Side Reactions: The thioamide group in the thiouracil ring is generally stable under standard peptide coupling conditions. However, strong oxidizing conditions should be avoided to prevent oxidation of the sulfur atom. During the final TFA cleavage step in SPPS, the use of scavengers like triisopropylsilane (B1312306) is recommended to prevent side reactions with sensitive residues.

  • Purification Challenges: The conjugated peptide may have different chromatographic behavior compared to the unconjugated peptide. Optimization of the RP-HPLC gradient will be necessary to achieve good separation.

Visualizations

experimental_workflow cluster_solid_phase Solid-Phase Conjugation cluster_solution_phase Solution-Phase Conjugation sp_start Peptide-on-Resin (Free N-terminus) sp_coupling Couple to Resin sp_start->sp_coupling sp_activation Activate This compound (DIC/HOBt) sp_activation->sp_coupling sp_wash Wash Resin sp_coupling->sp_wash sp_cleave Cleave & Deprotect (TFA Cocktail) sp_wash->sp_cleave sp_purify RP-HPLC Purification sp_cleave->sp_purify sp_product Conjugated Peptide sp_purify->sp_product sol_start Purified Peptide (Free N-terminus) sol_coupling Couple in Solution sol_start->sol_coupling sol_activation Activate This compound (HATU/DIPEA) sol_activation->sol_coupling sol_workup Work-up sol_coupling->sol_workup sol_purify RP-HPLC Purification sol_workup->sol_purify sol_product Conjugated Peptide sol_purify->sol_product

Caption: Workflow for solid-phase and solution-phase conjugation.

reaction_pathway reagents This compound Peptide-NH2 activation Carboxylic Acid Activation reagents->activation Coupling Reagent (e.g., HATU) coupling Nucleophilic Attack by Peptide Amine reagents->coupling activated_intermediate Activated Thiouracil Ester activation->activated_intermediate activated_intermediate->coupling product Thiouracil-Peptide Conjugate (Amide Bond) coupling->product

Caption: General reaction pathway for amide bond formation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Carboxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Carboxy-2-thiouracil synthesis.

Troubleshooting Guide

Low product yield is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions to enhance the efficiency of your reaction.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Incomplete Reaction: The reaction may not have proceeded to completion.- Extend Reaction Time: Monitor the reaction's progress using thin-layer chromatography (TLC). Continue until the starting materials are consumed. - Increase Temperature: Gradually increase the reaction temperature, being mindful of potential side product formation.
2. Poor Quality Starting Materials: Impurities in the diethyl ethoxymethylenemalonate or thiourea (B124793) can hinder the reaction.- Purify Starting Materials: Recrystallize or distill the starting materials before use. - Confirm Identity and Purity: Use techniques like NMR or melting point analysis to verify the identity and purity of your reagents.
3. Suboptimal Reaction Conditions: The chosen solvent, catalyst, or temperature may not be ideal.- Solvent Screening: Experiment with different solvents. While ethanol (B145695) is common, other polar solvents could be effective. - Catalyst Optimization: If using a catalyst, ensure it is active. Consider screening different acid or base catalysts. For Biginelli-type reactions, catalysts like ammonium (B1175870) chloride or dicalcium phosphate (B84403) have been used.
Formation of Multiple Products/Side Reactions 1. Competing Reactions: The reactive functional groups can lead to the formation of undesired byproducts.- Milder Reaction Conditions: Employ lower temperatures or less reactive catalysts to minimize side reactions. - Control Stoichiometry: Ensure the correct molar ratios of reactants are used.
2. Decomposition: The product or starting materials may be unstable under the reaction conditions.- Temperature Control: Maintain a stable and optimal reaction temperature. - Inert Atmosphere: If the reactants or products are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the workup or crystallization solvent, leading to losses.- Solvent Selection: Carefully choose an appropriate solvent system for extraction and crystallization where the product has low solubility. - pH Adjustment: The carboxylic acid and thiouracil moieties' solubility is pH-dependent. Adjusting the pH during workup can aid in precipitation.
2. Presence of Impurities: Unreacted starting materials or side products can co-precipitate with the desired product.- Recrystallization: Perform multiple recrystallizations from a suitable solvent to remove impurities. - Chromatographic Purification: If recrystallization is ineffective, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a two-step process. The first step is the condensation of diethyl ethoxymethylenemalonate with thiourea to form 5-ethoxycarbonyl-2-thiouracil. The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q2: How can I optimize the reaction conditions for the synthesis of 5-ethoxycarbonyl-2-thiouracil?

A2: Key parameters to optimize include the choice of solvent, catalyst, and reaction temperature. The following table summarizes some conditions that can be varied for optimization.

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Solvent EthanolPyridineSolvent-freeThe polarity of the solvent can influence reaction rates and yields. Pyridine can act as both a solvent and a base catalyst. Solvent-free conditions can be more environmentally friendly and may lead to higher yields.
Catalyst None (thermal)Acidic (e.g., HCl)Basic (e.g., NaOEt)Catalysts can significantly reduce reaction times and improve yields. The choice between acidic and basic conditions depends on the specific mechanism favored.
Temperature RefluxMicrowave IrradiationRoom TemperatureHigher temperatures generally increase the reaction rate, but can also lead to side reactions. Microwave irradiation can dramatically shorten reaction times.
Reactant Ratio 1:1 (Thiourea:Malonate)1.2:1 (Thiourea:Malonate)1:1.2 (Thiourea:Malonate)A slight excess of one reactant can sometimes drive the reaction to completion, but can also lead to purification challenges.

Q3: What are the key considerations for the hydrolysis of 5-ethoxycarbonyl-2-thiouracil?

A3: The hydrolysis is typically carried out under basic conditions (e.g., using sodium hydroxide) followed by acidification. It is crucial to monitor the reaction to avoid decomposition of the thiouracil ring. The pH of the final solution should be carefully adjusted to precipitate the carboxylic acid product.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions in the initial condensation step include the self-condensation of diethyl ethoxymethylenemalonate or the formation of other pyrimidine (B1678525) isomers. During hydrolysis, harsh conditions can lead to the degradation of the thiouracil ring.

Q5: How can I confirm the identity and purity of my final product?

A5: The following techniques are essential for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (C=O, C=S, N-H, O-H).

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

  • Thin-Layer Chromatography (TLC): To assess the purity and compare the product with starting materials.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethoxycarbonyl-2-thiouracil

This protocol describes the synthesis of the ester intermediate.

Materials:

  • Thiourea

  • Diethyl ethoxymethylenemalonate

  • Absolute Ethanol

  • Sodium Ethoxide (can be prepared in situ from sodium metal and ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Add thiourea to the sodium ethoxide solution and stir until it dissolves.

  • Slowly add diethyl ethoxymethylenemalonate to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-ethoxycarbonyl-2-thiouracil.

Protocol 2: Hydrolysis of 5-Ethoxycarbonyl-2-thiouracil to this compound

This protocol details the conversion of the ester to the final carboxylic acid product.

Materials:

  • 5-Ethoxycarbonyl-2-thiouracil

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 5-ethoxycarbonyl-2-thiouracil in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for a few hours. Monitor the disappearance of the starting material by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with hydrochloric acid to a pH where the product precipitates. The isoelectric point will need to be determined for maximum precipitation.

  • Filter the resulting precipitate.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Ethoxycarbonyl-2-thiouracil cluster_step2 Step 2: Hydrolysis Thiourea Thiourea Condensation Condensation Reaction Thiourea->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Ester 5-Ethoxycarbonyl-2-thiouracil Condensation->Ester Hydrolysis Base Hydrolysis Ester->Hydrolysis Acidification Acidification Hydrolysis->Acidification FinalProduct This compound Acidification->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Analyze Workup & Purification Start->CheckWorkup OptimizePurity Purify Starting Materials CheckPurity->OptimizePurity OptimizeConditions Optimize Temp, Time, Catalyst, Solvent CheckConditions->OptimizeConditions OptimizeWorkup Optimize pH, Solvent for Purification CheckWorkup->OptimizeWorkup ImprovedYield Improved Yield OptimizePurity->ImprovedYield OptimizeConditions->ImprovedYield OptimizeWorkup->ImprovedYield

Caption: Troubleshooting flowchart for low yield.

Technical Support Center: Synthesis of Substituted Thiouracils

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted thiouracils. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of substituted thiouracils.

Issue 1: Low Yield in Biginelli-Type Reactions for Thiouracil Synthesis

Question: I am getting a low yield for my substituted thiouracil using a classical Biginelli condensation with thiourea. What are the possible causes and how can I improve the yield?

Answer:

Low yields in the Biginelli reaction for thiouracil synthesis can stem from several factors. Below are common causes and troubleshooting steps to optimize your reaction.

  • Inadequate Catalyst: The choice and amount of catalyst are crucial. While traditional methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1]

    • Troubleshooting:

      • Consider using Lewis acids (e.g., FeCl₃·6H₂O, Yb(OTf)₃) or milder catalysts, which have been shown to improve yields.[2][3]

      • Optimize the catalyst loading; typically, 10-20 mol% is a good starting point, but this can be substrate-dependent.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time significantly impact the outcome.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). Extended reaction times may be necessary for less reactive substrates.[1]

      • Microwave-assisted synthesis has been reported to dramatically reduce reaction times and, in many cases, improve yields.[3]

      • For some substrates, solvent-free conditions with heating can improve yields and simplify work-up.[5]

  • Reactant Purity and Stoichiometry: Impurities in starting materials can inhibit the reaction.

    • Troubleshooting:

      • Ensure all reactants (aldehyde, β-ketoester, and thiourea) are pure. Recrystallize or purify them if necessary.

      • A slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) can sometimes drive the reaction to completion.[2]

  • Electronic Effects of Substituents: The electronic nature of the substituent on the aromatic aldehyde plays a significant role.[5]

    • Aromatic aldehydes with electron-donating groups (e.g., -CH₃, -OCH₃) tend to increase the reaction rate. [5]

    • Aromatic aldehydes with electron-withdrawing groups (e.g., -NO₂, -Cl) often require longer reaction times or higher temperatures. [5] However, some studies show that weak electron-withdrawing groups like bromine can result in the best yields under certain conditions.[2]

Issue 2: Formation of Multiple Products in Thiouracil Alkylation (N- vs. S-Alkylation)

Question: My alkylation reaction on a pre-formed thiouracil is giving me a mixture of products. How can I control the regioselectivity to favor either N-alkylation or S-alkylation?

Answer:

Thiouracil has multiple nucleophilic sites (two nitrogen atoms and one sulfur atom), leading to potential competition between N- and S-alkylation. Controlling the regioselectivity is a common challenge.

  • Understanding the Nucleophilicity: The exocyclic sulfur atom is generally more nucleophilic (softer) than the nitrogen atoms, especially under neutral or mildly basic conditions. The nitrogen atoms become more nucleophilic under strongly basic conditions when they are deprotonated.

  • Controlling Regioselectivity:

    • For S-Alkylation: To favor the formation of the S-alkylated product, use milder reaction conditions.

      • Base: Use a weak base like potassium carbonate (K₂CO₃) or even perform the reaction without a base.

      • Solvent: Polar aprotic solvents like DMF or acetone (B3395972) are commonly used.

      • Leaving Group: Good leaving groups on the alkylating agent (e.g., iodide, bromide) facilitate the reaction.

    • For N-Alkylation: To favor N-alkylation, a stronger base is typically required to deprotonate the ring nitrogen, making it a more potent nucleophile.

      • Base: Stronger bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are often employed.

      • Protecting Groups: An alternative strategy is to first perform a selective S-alkylation (e.g., with a benzyl (B1604629) group), then perform N-alkylation, followed by deprotection of the sulfur. This multi-step approach can provide better control.[6]

Issue 3: Difficulty in Product Purification

Question: My crude substituted thiouracil product is difficult to purify. What are the best methods to obtain a pure compound?

Answer:

Purification of substituted thiouracils can be challenging due to their polarity and sometimes poor solubility.

  • Recrystallization: This is often the most effective method for purifying solid thiouracil derivatives.[1]

    • Solvent Selection: The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when heated.[7]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to form pure crystals.[9]

  • Column Chromatography: If recrystallization is ineffective, especially for non-crystalline products or complex mixtures, column chromatography is the next option.

  • Washing: Sometimes, simply washing the crude solid with a suitable solvent can remove a significant amount of impurities. For example, washing with cold ethanol or ether can remove unreacted starting materials.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Biginelli synthesis of thiouracils and how can I identify them?

A1: Besides unreacted starting materials, two common side products are:

  • Hantzsch-type 1,4-dihydropyridines: These are often yellow and highly fluorescent. They form when two equivalents of the β-ketoester react with one equivalent of the aldehyde. This side reaction is favored at higher temperatures. If you observe this byproduct, try running your reaction at a lower temperature.[1]

  • N-acylureas (or N-acylthioureas): These can form from the reaction between the β-ketoester and thiourea. They can often be removed by careful recrystallization of the desired product.[1]

Q2: How does the choice of the 1,3-dicarbonyl compound affect the Biginelli reaction?

A2: The reactivity of the 1,3-dicarbonyl compound is critical.

  • Ethyl acetoacetate (B1235776) is the most commonly used and generally gives good yields.[2]

  • Using acetoacetamide instead of ethyl acetoacetate can also lead to high yields, sometimes even better depending on the catalyst and aldehyde used.[2]

  • Other β-ketoesters or 1,3-dicarbonyl compounds can be used to introduce different substituents at the 5- and 6-positions of the thiouracil ring.

Q3: Can I use aliphatic aldehydes in the Biginelli reaction for thiouracil synthesis?

A3: Yes, aliphatic aldehydes can be used. However, they are sometimes less reactive than aromatic aldehydes and may require modified conditions, such as the use of specific catalysts or longer reaction times, to achieve good yields.[8]

Q4: What is the typical work-up procedure for a Biginelli reaction?

A4: A common work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.

  • The solid is then washed with a cold solvent (often the same as the reaction solvent, like ethanol) to remove soluble impurities.[2]

  • If the product does not precipitate, the solvent is often removed under reduced pressure, and the residue is then triturated with water or another solvent to induce crystallization, or purified directly by recrystallization or chromatography.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
conc. HCl (20)MethanolReflux1693.2
PTSA/conc. HClMethanolReflux1689.5
FeCl₃·6H₂O (10)MethanolReflux1685.3
CuCl/conc. H₂SO₄MethanolReflux1688.1
Yb(OTf)₃ (10)Solvent-free1000.5>90

Data compiled from multiple sources for illustrative purposes.[2][3]

Table 2: Influence of Aldehyde Substituent on Reaction Conditions (Solvent-Free)

Aldehyde SubstituentReaction Temperature (°C)Reaction Time (h)Yield (%)
4-H110-1152.090
4-CH₃ (EDG)100-1051.592
4-Cl (EWG)120-1252.588
4-NO₂ (Strong EWG)130-1353.085

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Data adapted from[5].

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-2-thiouracil via Condensation of Thiourea and Ethyl Acetoacetate

This protocol is a modification of the method described in Organic Syntheses.[11]

Materials:

  • Thiourea (76 g, 1 mole)

  • Ethyl acetoacetate (130 g, 1 mole)

  • Sodium methoxide (B1231860) (120 g)

  • Methanol (900 ml)

  • Glacial acetic acid

Procedure:

  • In a 2-liter flask, combine thiourea, ethyl acetoacetate, sodium methoxide, and methanol.

  • Gently heat the reaction mixture on a steam bath and allow the solvent to evaporate over approximately 8 hours in a fume hood.

  • Dissolve the resulting solid residue in 1 liter of hot water.

  • Add a few grams of activated carbon, stir, and filter the hot solution.

  • Carefully add 120 ml of glacial acetic acid to the hot filtrate. The product will precipitate rapidly.

  • Collect the precipitate on a Büchner funnel.

  • For further purification, suspend the wet solid in a boiling solution of 1 liter of water and 20 ml of glacial acetic acid. Stir thoroughly to break up any lumps.

  • Cool the slurry in a refrigerator.

  • Collect the purified product on a Büchner funnel, wash with several portions of cold water, and dry in an oven at 70°C.

  • Expected Yield: 98–119 g (69–84%).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: - Aldehyde - β-Ketoester - Thiourea - Catalyst & Solvent reaction Heat Reaction (Conventional or Microwave) Monitor by TLC reagents->reaction Step 1 cool Cool Reaction Mixture reaction->cool Step 2 filtrate Filter Crude Product cool->filtrate wash Wash with Cold Solvent filtrate->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize Step 3 dry Dry Pure Product recrystallize->dry analysis Characterization (NMR, MS, IR, MP) dry->analysis Final Product

Caption: General workflow for the synthesis and purification of substituted thiouracils.

troubleshooting_tree cluster_problems cluster_solutions_sm cluster_solutions_multi cluster_solutions_none start Low Yield in Thiouracil Synthesis check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc unreacted_sm Significant Unreacted Starting Material check_tlc->unreacted_sm Low Conversion multiple_spots Multiple Products/ Side Products check_tlc->multiple_spots Complex Mixture no_product No Desired Product check_tlc->no_product No Reaction sol_sm1 Increase Reaction Time/ Temperature unreacted_sm->sol_sm1 sol_sm2 Check Catalyst Activity/ Increase Loading unreacted_sm->sol_sm2 sol_sm3 Verify Reactant Purity unreacted_sm->sol_sm3 sol_multi1 Lower Reaction Temperature (to avoid Hantzsch product) multiple_spots->sol_multi1 sol_multi2 Optimize Catalyst (for better selectivity) multiple_spots->sol_multi2 sol_multi3 Modify Work-up/ Purification Strategy multiple_spots->sol_multi3 sol_none1 Confirm Reagent Identity and Quality no_product->sol_none1 sol_none2 Re-evaluate Reaction Conditions (Solvent, Temp) no_product->sol_none2 sol_none3 Try Alternative Catalyst System no_product->sol_none3

Caption: Troubleshooting decision tree for low-yield issues in thiouracil synthesis.

References

how to improve the solubility of 5-Carboxy-2-thiouracil for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Carboxy-2-thiouracil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of thiouracil, a class of compounds known for their biological activities. It is often investigated for its potential anti-tumor properties, particularly when complexed with metal ions.

Q2: What are the primary challenges when working with this compound?

The main challenge researchers face with this compound is its limited solubility in aqueous solutions at neutral pH. Due to its chemical structure, which includes a carboxylic acid group, its solubility is highly dependent on the pH of the solvent.[1]

Q3: In which solvents is this compound soluble?

Q4: How should I prepare a stock solution of this compound?

For most biological experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO). This stock can then be diluted to the final working concentration in your aqueous experimental buffer or cell culture medium.

Q5: What is the recommended storage condition for this compound solutions?

Stock solutions of this compound prepared in an organic solvent should be stored at -20°C in tightly sealed aliquots to minimize freeze-thaw cycles. Under these conditions, the stock solution is generally stable for up to one month. It is advisable to prepare fresh aqueous working solutions for each experiment and avoid long-term storage of diluted aqueous solutions.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
The compound does not dissolve in my aqueous buffer (e.g., PBS). This compound has low solubility in neutral aqueous solutions.1. Prepare a stock solution in an organic solvent: First, dissolve the compound in a minimal amount of DMSO. 2. pH Adjustment: For aqueous solutions, increasing the pH will significantly improve solubility. This compound is readily soluble in 1 M NaOH. Carefully adjust the pH of your buffer if your experiment permits.
Precipitation occurs when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. The compound is "crashing out" of solution due to the change in solvent polarity. The final concentration in the aqueous medium may be above its solubility limit.1. Optimize the dilution process: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.[5] 2. Use an intermediate dilution step: Prepare an intermediate dilution of the stock in the organic solvent before the final dilution into the aqueous medium. 3. Reduce the final concentration: If possible, lower the final working concentration of the compound in your experiment. 4. Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help redissolve the precipitate. However, be cautious about the compound's stability at elevated temperatures.[3][6]
I am observing inconsistent results in my experiments. This could be due to incomplete dissolution or precipitation of the compound, leading to inaccurate concentrations.1. Ensure complete dissolution: Visually inspect your stock and working solutions to ensure there are no visible particles. 2. Prepare fresh working solutions: Always prepare fresh dilutions from your stock solution for each experiment.[4] 3. Standardize your protocol: Follow a consistent and documented procedure for preparing your solutions to ensure reproducibility.
The compound appears to degrade in my solution. Thiouracil derivatives can be susceptible to degradation, especially in solution over time.1. Use fresh solutions: Prepare working solutions immediately before use. 2. Proper storage: Store stock solutions in aliquots at -20°C and protect from light. 3. Check for stability information: If available, consult stability data for this compound under your specific experimental conditions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationObservation
1 M Sodium Hydroxide (NaOH)50 mg/mLClear, colorless to faintly yellow solution
4 M Ammonium Hydroxide (NH₄OH)50 mg/mLClear, faintly yellow solution
Dimethyl Sulfoxide (DMSO)Data not available (Expected to be soluble based on related compounds)-
Ethanol (B145695)Data not available (Expected to have some solubility based on related compounds)-
Phosphate-Buffered Saline (PBS, pH 7.4)Very lowInsoluble or sparingly soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 172.16 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the compound: Accurately weigh out 1.72 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 100 µL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C.

Protocol 2: Preparation of a 100 µM Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

  • Vortex mixer

Procedure:

  • Thaw the stock solution: Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

  • Perform an intermediate dilution (optional but recommended): To minimize precipitation, first prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock solution with 90 µL of DMSO.

  • Prepare the final working solution: Add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate solution) to 99 µL (or 990 µL) of pre-warmed cell culture medium to achieve a final concentration of 100 µM. It is crucial to add the DMSO stock to the medium while vortexing to ensure rapid and thorough mixing. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Use immediately: Use the freshly prepared working solution for your experiment without delay.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot and Store at -20°C stock->store thaw Thaw Stock Solution Aliquot store->thaw intermediate Optional: Intermediate Dilution in DMSO thaw->intermediate add_medium Add to Pre-warmed Aqueous Medium intermediate->add_medium mix Vortex Immediately add_medium->mix working Final Working Solution mix->working use Use Immediately in Experiment working->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Insolubility or Precipitation Observed? check_solvent Is the initial solvent aqueous? start->check_solvent use_dmso Dissolve in DMSO first check_solvent->use_dmso Yes check_dilution Precipitation upon dilution? check_solvent->check_dilution No use_dmso->check_dilution optimize_dilution Optimize Dilution: - Add stock to buffer - Vortex during addition - Use intermediate dilution check_dilution->optimize_dilution Yes end_soluble Solubilization successful check_dilution->end_soluble No lower_conc Lower final concentration optimize_dilution->lower_conc heat_sonicate Gentle warming / sonication lower_conc->heat_sonicate heat_sonicate->end_soluble Success end_insoluble Consider alternative formulation heat_sonicate->end_insoluble Still insoluble

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Optimizing the Biginelli Synthesis of Thiouracils

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-thiones (thiouracils).

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering targeted solutions and optimization strategies.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low conversion is a common issue in the Biginelli synthesis and can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or reactant purity.[1]

Troubleshooting Steps:

  • Catalyst Selection and Activity: The choice of catalyst is crucial. While classical methods use strong Brønsted acids like HCl, these often require harsh conditions and result in low yields.[2][3] Consider using more efficient modern catalysts. Ensure your chosen catalyst is active; reusable catalysts may require regeneration.[1]

  • Reaction Temperature: The reaction may need a moderate temperature increase to proceed to completion.[1] However, excessively high temperatures can promote the formation of side products.[1] Optimization is key; for example, some solvent-free methods show excellent yields at temperatures between 70°C and 120°C.[4]

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Some substrate combinations may require longer reaction times for completion.[1]

  • Solvent Choice: The solvent can significantly impact reactant solubility and reaction rates.[1] While ethanol (B145695) is common, exploring other solvents like acetonitrile (B52724) or employing solvent-free conditions has been shown to improve yields dramatically.[4][5]

  • Reagent Stoichiometry: An excess of the urea (B33335)/thiourea (B124793) component is sometimes used to drive the reaction forward.[2][6] A typical molar ratio is 1:1:1.5 (aldehyde: β-ketoester: thiourea).

dot

G start Low Yield Observed catalyst Evaluate Catalyst start->catalyst conditions Optimize Conditions start->conditions reagents Check Reagents start->reagents cat_active Is catalyst active? (e.g., regenerate reusable catalyst) catalyst->cat_active temp Adjust Temperature (monitor via TLC) conditions->temp time Increase Reaction Time (monitor via TLC) conditions->time solvent Change Solvent or Try Solvent-Free conditions->solvent purity Verify Purity of Starting Materials reagents->purity ratio Adjust Stoichiometric Ratio (e.g., excess thiourea) reagents->ratio cat_choice Is catalyst optimal? (e.g., try Lewis Acid, Ionic Liquid) cat_active->cat_choice Yes solution Improved Yield cat_active->solution No, Replace/Activate cat_choice->solution Yes temp->solution time->solution solvent->solution purity->solution ratio->solution

Caption: Troubleshooting workflow for addressing low product yield.

Q2: I'm observing a significant fluorescent side product, especially at high temperatures. What is it and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP).[1] This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia (B1221849). The ammonia is typically formed from the decomposition of urea or thiourea at elevated temperatures, making this a competitive pathway with the desired Biginelli synthesis.[1]

Mitigation Strategies:

  • Lower Reaction Temperature: Since the decomposition of (thio)urea is temperature-dependent, running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Some catalysts may favor one pathway over the other. It is advisable to screen different types of catalysts (e.g., Brønsted vs. Lewis acids) if DHP formation is a major issue.

  • Order of Addition: Adding the urea or thiourea component last to the reaction mixture may, in some cases, help minimize its premature decomposition.[1]

dot

G sub_aldehyde Aldehyde path_biginelli Biginelli Pathway sub_aldehyde->path_biginelli path_hantzsch Hantzsch Pathway (Side Reaction) sub_aldehyde->path_hantzsch sub_ketoester β-Ketoester sub_ketoester->path_biginelli sub_ketoester->path_hantzsch 2 eq. sub_thiourea Thiourea high_temp High Temp sub_thiourea->high_temp sub_thiourea->path_biginelli ammonia Ammonia (from decomp.) high_temp->ammonia ammonia->path_hantzsch prod_thiouracil Desired Thiouracil (DHPM) path_biginelli->prod_thiouracil prod_dhp Dihydropyridine (Fluorescent Byproduct) path_hantzsch->prod_dhp

Caption: Competing Biginelli vs. Hantzsch reaction pathways.

Q3: The reaction work-up and product purification are difficult. What is a reliable procedure?

A3: A key advantage of many modern Biginelli protocols, especially those under solvent-free conditions, is the simplified work-up.[4] Often, the product precipitates directly from the reaction mixture upon cooling.

General Purification Protocol:

  • Cooling & Precipitation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.[4]

  • Solvent Addition: Add a small amount of a solvent in which the product has low solubility, such as cold ethanol or a mixture of ethyl acetate (B1210297) and hexane.[4] This helps to precipitate the product while washing away residual catalyst and starting materials.

  • Filtration: Filter the resulting solid product.

  • Washing: Wash the collected solid with cold solvent to remove any remaining impurities.[7]

  • Recrystallization: If further purification is needed, recrystallize the product from a suitable solvent like ethanol.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best catalysts for synthesizing thiouracils via the Biginelli reaction?

A1: While the classical Biginelli reaction uses mineral acids like HCl, numerous more efficient and milder catalysts have been developed.[8] The choice often depends on desired reaction conditions (e.g., solvent-free, room temperature) and substrate scope.

Catalyst TypeExamplesTypical ConditionsAdvantages
Brønsted Acids Trichloroacetic Acid, p-TSA70-90°C, Solvent-FreeInexpensive, readily available, high yields.[2][4]
Lewis Acids Bismuth Nitrate, TMSCl, ZrOCl₂Room Temp to 80°CMild conditions, excellent yields, tolerance of diverse functional groups.[5][9][10]
Ionic Liquids [BCMIM][Cl], [Btto][p-TSA]30-90°C, Solvent-FreeGreen, reusable, high efficiency.[2][6]
Solid-Supported Zeolites, Polyphosphate Ester20-100°C, Ball-milling or RefluxEnvironmentally friendly, easy separation, reusable.[11][12]

Q2: What is a standard experimental protocol for this synthesis?

A2: The following are representative protocols using different catalytic systems.

Protocol 1: Trichloroacetic Acid (TCA) Catalyzed, Solvent-Free [4]

  • In a round-bottomed flask, combine the aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), thiourea (1 mmol), and TCA (0.032 g, 20 mol%).

  • Stir the mixture at 70°C for the required time (typically 5-15 minutes, monitor by TLC).

  • Upon completion, a solid is typically formed. Allow the flask to cool to room temperature.

  • Add ethanol (5 mL) and filter to recover the catalyst.

  • Concentrate the filtrate and allow the product to crystallize.

Protocol 2: Bismuth(III) Nitrate Catalyzed in Acetonitrile [5]

  • To a round-bottomed flask, add acetonitrile (20 mL) and Bi(NO₃)₃ (0.2 mmol).

  • Add the aldehyde (4 mmol), the 1,3-dicarbonyl compound (5 mmol), and thiourea (5 mmol).

  • Stir the solution at room temperature for approximately 2.5 hours.

  • After the reaction, wash the mixture with water and filter the resulting solid.

  • Recrystallize the product from ethanol.

dot

G start Start mix 1. Mix Reagents: Aldehyde, β-Ketoester, Thiourea, & Catalyst start->mix react 2. Heat & Stir (Monitor by TLC) mix->react complete Reaction Complete? react->complete complete->react No cool 3. Cool to Room Temperature complete->cool Yes precipitate 4. Add Cold Solvent & Precipitate Product cool->precipitate filter 5. Filter Solid Product precipitate->filter purify 6. Wash & Recrystallize (if needed) filter->purify end End: Pure Thiouracil purify->end

Caption: General experimental workflow for Biginelli thiouracil synthesis.

Q3: How do electron-donating or electron-withdrawing groups on the aromatic aldehyde affect the reaction?

A3: The electronic nature of the substituent on the aromatic aldehyde can influence reaction rates and yields.

  • Electron-Withdrawing Groups (EWGs): Aldehydes with EWGs (e.g., nitro, cyano, halo groups) are generally more electrophilic and tend to react faster, often resulting in higher yields and shorter reaction times.

  • Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., methoxy, hydroxy, alkyl groups) are less electrophilic. These reactions may proceed more slowly and sometimes require slightly harsher conditions or more efficient catalysts to achieve high yields.[6] However, many modern catalytic systems show good to excellent yields for both types of substituted aldehydes.[4]

Q4: Can aliphatic aldehydes be used in this synthesis?

A4: Yes, aliphatic aldehydes can be used, but they sometimes give lower yields compared to their aromatic counterparts under classical conditions.[2] This is often attributed to their lower stability and potential for self-condensation side reactions. However, certain modified procedures and advanced catalytic systems have been shown to be effective for aliphatic aldehydes, providing the corresponding thiouracils in good yields.[4][11]

References

Technical Support Center: Purification of Crude 5-Carboxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 5-Carboxy-2-thiouracil. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthetic routes, which often involve the condensation of thiourea (B124793) with a diethyl ethoxymalonate derivative, common impurities may include:

  • Unreacted starting materials: Thiourea and diethyl ethoxymalonate.

  • By-products: Hydrolyzed starting materials or intermediates.

  • Side-products: Products from unintended side reactions.

  • Inorganic salts: From pH adjustments during the reaction or workup.

Q2: What are the recommended purification strategies for crude this compound?

A2: The primary recommended purification strategies are:

  • Acid-Base Extraction: This is a highly effective method that leverages the acidic nature of the carboxylic acid group on this compound.

  • Recrystallization: A standard technique for purifying solid organic compounds.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities.

Q3: What is the principle behind acid-base extraction for purifying this compound?

A3: this compound is an acidic compound due to its carboxylic acid functionality. By treating the crude mixture with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic product is deprotonated to form a water-soluble salt, which partitions into the aqueous phase. Neutral and basic impurities remain in the organic phase. The aqueous phase containing the deprotonated product is then separated and acidified (e.g., with HCl) to precipitate the purified this compound, which can be collected by filtration.

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: The choice of solvent is critical for successful recrystallization. For a polar compound like this compound, suitable solvents include:

  • Water: Due to the polar nature of the molecule, hot water can be a good solvent, with the compound being less soluble in cold water.

  • Ethanol/Water mixture: A mixture can be optimized to achieve good solubility at high temperatures and poor solubility at low temperatures.

  • Acetic Acid: Has been reported as a solvent for related compounds.

Empirical testing is often necessary to find the optimal solvent or solvent system.

Troubleshooting Guides

Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting & Optimization
Low recovery of product after precipitation. Incomplete extraction into the aqueous phase.- Ensure the pH of the aqueous phase is sufficiently basic (pH > pKa of the carboxylic acid) to fully deprotonate the product. Use a pH meter or pH paper to verify.- Perform multiple extractions with fresh basic solution to ensure complete transfer to the aqueous phase.
Incomplete precipitation upon acidification.- Add acid dropwise until the solution is acidic (pH < pKa of the carboxylic acid). Check with a pH meter or pH paper.- Cool the solution in an ice bath to decrease the solubility of the product.
Product "oils out" instead of precipitating as a solid. The concentration of the product in the aqueous phase is too high.- Dilute the aqueous solution with more water before acidification.
Rapid acidification.- Add the acid slowly while stirring vigorously to promote the formation of smaller, more easily filterable crystals.
Precipitated product appears discolored. Incomplete separation of the organic and aqueous phases.- Allow sufficient time for the layers to separate completely in the separatory funnel.- If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it.
Co-precipitation of impurities.- Consider a pre-extraction wash of the initial organic solution with a neutral aqueous solution to remove some water-soluble impurities before the base extraction.
Recrystallization Issues
Problem Possible Cause Troubleshooting & Optimization
Compound does not dissolve in the hot solvent. Incorrect solvent choice.- The solvent is not polar enough. Try a more polar solvent or a solvent mixture (e.g., ethanol/water).
Insufficient solvent.- Add more solvent in small portions until the compound dissolves completely at the boiling point of the solvent.
No crystals form upon cooling. Solution is not saturated.- Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.- Scratch the inside of the flask with a glass rod to provide a nucleation site.- Add a seed crystal of the pure compound.
Cooling too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound (less likely for this compound but possible with impurities).- Choose a solvent with a lower boiling point.
High concentration of impurities.- Perform a pre-purification step, such as acid-base extraction, before recrystallization.
Low recovery of recrystallized product. Too much solvent was used.- Use the minimum amount of hot solvent required to dissolve the crude product.
Crystals were filtered before crystallization was complete.- Ensure the solution has been cooled sufficiently (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.
Product is significantly soluble in the cold solvent.- Use a different solvent or a solvent mixture in which the product has lower solubility at cold temperatures.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the purification of crude this compound containing neutral or basic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the impurities are also soluble (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Back-Washing (Optional): To remove any residual neutral or basic impurities from the combined aqueous extracts, wash with a small portion of the organic solvent. Discard the organic wash.

  • Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2-3), which will cause the purified this compound to precipitate.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Quantitative Data (Illustrative)

The following table provides illustrative data for a typical purification of this compound by acid-base extraction. Actual results may vary depending on the initial purity of the crude product.

ParameterBefore PurificationAfter Purification
Appearance Yellowish to brown powderOff-white to pale yellow solid
Purity (by TLC) Major spot with several minor spotsSingle major spot
Purity (by HPLC) ~85%>98%
Recovery Yield N/A80-90%

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_extraction Acid-Base Extraction cluster_precipitation Precipitation cluster_isolation Isolation & Drying crude_product Crude this compound crude_solution Crude Solution in Organic Solvent crude_product->crude_solution organic_solvent Organic Solvent (e.g., Ethyl Acetate) organic_solvent->crude_solution separatory_funnel Separatory Funnel crude_solution->separatory_funnel aqueous_layer Aqueous Layer (Product as Salt) separatory_funnel->aqueous_layer Separate organic_layer Organic Layer (Impurities) separatory_funnel->organic_layer Separate basic_solution Aqueous NaHCO₃ basic_solution->separatory_funnel acidification Acidification (HCl) aqueous_layer->acidification precipitate Precipitated Pure Product acidification->precipitate filtration Vacuum Filtration precipitate->filtration washing Wash with Cold Water filtration->washing drying Drying washing->drying purified_product Purified this compound drying->purified_product

Caption: Workflow for the purification of this compound via acid-base extraction.

troubleshooting_logic start Low Product Recovery? check_extraction_ph Check pH of Aqueous Phase during Extraction start->check_extraction_ph Yes check_precipitation_ph Check pH after Acidification start->check_precipitation_ph Yes multiple_extractions Perform Multiple Extractions check_extraction_ph->multiple_extractions pH was correct cool_solution Cool Solution in Ice Bath check_precipitation_ph->cool_solution pH was correct

Caption: Troubleshooting logic for low product recovery in acid-base extraction.

storage and handling guidelines for 5-Carboxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Carboxy-2-thiouracil. This resource is designed to assist researchers, scientists, and drug development professionals with storage, handling, and experimental troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of thiouracil, a sulfur-containing analog of uracil. Its primary application in research is as a ligand in the synthesis of metal complexes with potential anti-tumor and anti-bacterial properties.[1][2][3][4] These metal complexes are being investigated for their biological effects, including their ability to act as anti-tumor agents.[1][2][3]

Q2: What is the mechanism of action for its anti-tumor activity?

A2: The anti-tumor activity of this compound is primarily observed when it forms complexes with metal ions such as manganese, cobalt, nickel, copper, zinc, and cadmium.[2][3][5] The resulting metal complexes are the active agents. While the precise mechanism is still under investigation, it is suggested that these compounds may exert their anti-tumor effects by inhibiting DNA replication and the synthesis of RNA and protein in tumor cells.[3]

Q3: What are the physical and chemical properties of this compound?

A3: this compound is typically a powder.[1][6] It is soluble in alkaline solutions such as 1 M NaOH and 4 M NH4OH.[1]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound powder, it is recommended to use appropriate personal protective equipment, including eye shields, gloves, and a type N95 (US) respirator.[6]

Storage and Handling Guidelines

Proper storage and handling of this compound are crucial to maintain its stability and ensure user safety.

Storage Conditions Summary

ConditionTemperatureDurationLight/Moisture Protection
Solid Form 4°CLong-termProtect from light
Room TemperatureVariesContinental US; may vary elsewhere
In Solvent -20°C1 monthProtect from light
-80°C6 monthsProtect from light

Handling Precautions:

  • Handle in a well-ventilated area.

  • Avoid inhalation of dust.[3]

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]

  • Wash hands thoroughly after handling.

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound.

  • Question: I am having trouble dissolving the this compound powder in my desired solvent. What can I do?

  • Answer: this compound has limited solubility in water and many common organic solvents.[3] It is readily soluble in alkaline solutions. Try dissolving the compound in 1 M NaOH to a concentration of 50 mg/mL.[1][6] Gentle heating and sonication can also be used to aid dissolution, but be mindful of potential degradation with excessive heat.

Issue 2: Potential for compound degradation.

  • Question: I am concerned about the stability of this compound in my experimental setup. How can I minimize degradation?

  • Answer: To minimize degradation, always store the solid compound and stock solutions as recommended in the storage guidelines, protected from light. Prepare solutions fresh whenever possible. Avoid repeated freeze-thaw cycles of stock solutions. For experiments involving prolonged incubation, it is advisable to perform stability tests under your specific experimental conditions.

Issue 3: Inconsistent results in anti-tumor assays.

  • Question: I am observing variability in the anti-tumor activity of the metal complexes I've synthesized with this compound. What could be the cause?

  • Answer: Inconsistent results can arise from several factors. Ensure the stoichiometry of the metal-to-ligand ratio is consistent during the synthesis of the complexes. The purity of the synthesized complexes should be verified, as unreacted this compound or metal salts may interfere with the assay. The stability of the complexes in your assay medium should also be considered, as they may degrade over time. It is also important to ensure consistent cell culture conditions and passage numbers for in vitro assays.

Experimental Protocols

Protocol: Synthesis of Metal Complexes with this compound for Anti-tumor Activity Screening

This protocol is adapted from the methodology described in the study by Singh et al. on the synthesis and anti-tumor activity of metal complexes of this compound.[2][3][5]

Materials:

  • This compound

  • Metal salts (e.g., MnCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂, CdCl₂)

  • Ethanol (B145695)

  • Distilled water

  • Sarcoma-180 (S-180) tumor cells (for anti-tumor assay)

  • Appropriate cell culture medium and supplements

  • Swiss albino mice (for in vivo studies)

Procedure:

  • Ligand Solution Preparation: Prepare a hot ethanolic solution of this compound.

  • Metal Salt Solution Preparation: Prepare an aqueous solution of the desired metal salt.

  • Complex Synthesis: Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand should be 1:1.

  • Precipitation and Isolation: A colored precipitate will form. Continue stirring the mixture for a few hours. Filter the precipitate, wash it with ethanol and then with distilled water.

  • Drying: Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.

  • Characterization (Optional but Recommended): Characterize the synthesized complexes using techniques such as elemental analysis, infrared spectroscopy, and X-ray diffraction to confirm their structure and purity.

  • In Vitro Anti-tumor Activity Assay (MTT Assay): a. Seed S-180 cells in 96-well plates at a suitable density and allow them to adhere overnight. b. Prepare various concentrations of the synthesized metal complexes in the cell culture medium. c. Replace the medium in the wells with the medium containing the test complexes and incubate for a specified period (e.g., 48 hours). d. Add MTT solution to each well and incubate for 4 hours. e. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. f. Measure the absorbance at the appropriate wavelength using a microplate reader. g. Calculate the percentage of cell viability and the IC₅₀ value.

  • In Vivo Anti-tumor Activity Assay: a. Transplant S-180 tumor cells into Swiss albino mice. b. After tumor development, administer the synthesized metal complexes at a specific dose (e.g., as a single injection). c. Monitor the tumor growth and survival of the mice over a period of time. d. Evaluate the anti-tumor activity based on the increase in lifespan and/or inhibition of tumor growth compared to a control group.

Visualizations

Experimental Workflow for Synthesis of Metal Complexes

experimental_workflow cluster_preparation Solution Preparation cluster_synthesis Synthesis & Isolation cluster_analysis Analysis & Application A Prepare hot ethanolic solution of this compound C Mix solutions (1:1 molar ratio) with constant stirring A->C B Prepare aqueous solution of metal salt B->C D Filter the precipitate C->D E Wash with ethanol and distilled water D->E F Dry the complex in a desiccator E->F G Characterize the complex (Optional) F->G H Proceed to anti-tumor activity assays F->H G->H

References

Validation & Comparative

A Comparative Analysis of Thiouracil and Propylthiouracil: Antithyroid Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antithyroid activities of thiouracil and its derivative, propylthiouracil (B1679721) (PTU). Both are thiourea-based drugs known to interfere with thyroid hormone synthesis, but they exhibit differences in their potency and pharmacokinetic profiles. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the pertinent biological pathways to support further research and development in this area.

Executive Summary

Thiouracil and propylthiouracil are established antithyroid agents that function primarily by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. Propylthiouracil is a derivative of thiouracil, with a propyl group at the 6th position of the pyrimidine (B1678525) ring. While both compounds share a common mechanism of action, available data suggests differences in their inhibitory potency. Propylthiouracil also possesses an additional mechanism of inhibiting the peripheral deiodination of thyroxine (T4) to the more active triiodothyronine (T3). This guide presents a compilation of in vitro and in vivo data to facilitate a comparative understanding of their antithyroid efficacy.

Data Presentation: A Comparative Overview

Direct, head-to-head comparative studies providing quantitative data on the antithyroid activity of thiouracil and propylthiouracil under identical experimental conditions are limited in the readily available scientific literature. The following tables summarize the available data from various sources. It is crucial to note that variations in experimental conditions (e.g., enzyme source, substrate concentrations, animal models) can significantly influence the results, making direct comparisons between different studies challenging.

Table 1: In Vitro Inhibition of Thyroid Peroxidase (TPO)

CompoundIC50 (µM)Enzyme SourceAssay MethodReference
Propylthiouracil30Mammalian TPONot Specified[1]
Propylthiouracil1.2Rat Thyroid MicrosomesAmplex UltraRed-TPO Assay[2]
ThiouracilData not available from direct comparative studies---

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.

Table 2: In Vivo Antithyroid Activity

CompoundAnimal ModelDosageEffectReference
PropylthiouracilRat0.001% in drinking waterDepression of serum T4 to 25% of controls[3]
ThiouracilChickNot specified in abstractInhibition of I-131 metabolism[4]

Mechanism of Action: A Deeper Dive

Both thiouracil and propylthiouracil exert their primary antithyroid effect by inhibiting thyroid peroxidase (TPO). TPO is a heme-containing enzyme located in the apical membrane of thyroid follicular cells and plays a crucial role in two key steps of thyroid hormone synthesis: the oxidation of iodide and the iodination of tyrosine residues on thyroglobulin. By inhibiting TPO, these drugs block the production of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T3 and T4.

Propylthiouracil has an additional, clinically significant mechanism of action: it inhibits the peripheral enzyme 5'-deiodinase. This enzyme is responsible for converting the prohormone T4 into the more biologically active T3 in peripheral tissues. This dual action of PTU makes it particularly effective in rapidly reducing circulating T3 levels.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Thyroid Hormone Synthesis Pathway and Inhibition by Thiouracils

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_follicle_lumen Follicle Lumen Iodide_blood Iodide (I⁻) NIS NIS Iodide_blood->NIS Uptake T3_T4_blood T3, T4 Iodide_cell Iodide (I⁻) NIS->Iodide_cell Iodide_lumen Iodide (I⁻) Iodide_cell->Iodide_lumen Transport TPO Thyroid Peroxidase (TPO) T3_T4_Tg T3, T4 on Tg TPO->T3_T4_Tg Coupling Iodine Iodine (I₂) TPO->Iodine Oxidation Thyroglobulin Thyroglobulin (Tg) MIT_DIT MIT, DIT on Tg Thyroglobulin->MIT_DIT MIT_DIT->TPO Lysosome Lysosome T3_T4_Tg->Lysosome Endocytosis Lysosome->T3_T4_blood Proteolysis & Release Iodide_lumen->TPO Iodine->Thyroglobulin Iodination Thiouracils Thiouracil / Propylthiouracil Thiouracils->TPO Inhibition

Caption: Mechanism of action of thiouracil and propylthiouracil.

Experimental Workflow: In Vitro TPO Inhibition Assay

TPO_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - TPO enzyme source - Substrate (e.g., Amplex UltraRed) - H₂O₂ - Buffer start->prepare_reagents prepare_inhibitors Prepare Serial Dilutions of Thiouracil & Propylthiouracil start->prepare_inhibitors incubation Incubate TPO with Inhibitor, Substrate, and H₂O₂ prepare_reagents->incubation prepare_inhibitors->incubation measurement Measure Signal (Fluorescence or Absorbance) incubation->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ measurement->analysis end End analysis->end

Caption: Workflow for in vitro TPO inhibition assay.

Experimental Workflow: In Vivo Antithyroid Activity Assessment

In_Vivo_Workflow start Start animal_acclimation Acclimatize Animal Models (e.g., Rats) start->animal_acclimation induce_hyperthyroidism Induce Hyperthyroidism (Optional, e.g., with Thyroxine) animal_acclimation->induce_hyperthyroidism drug_administration Administer Thiouracil or Propylthiouracil (Varying Doses) induce_hyperthyroidism->drug_administration monitoring Monitor Animal Health and Collect Blood Samples drug_administration->monitoring hormone_analysis Measure Serum T3, T4, and TSH Levels monitoring->hormone_analysis data_analysis Analyze Dose-Response Relationship hormone_analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo antithyroid activity study.

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This protocol is adapted from established methods for assessing TPO inhibition in vitro.[2]

1. Materials:

  • TPO source: Microsomal fraction from rat thyroid glands or recombinant human TPO.

  • Substrate: Amplex® UltraRed reagent.

  • Hydrogen Peroxide (H₂O₂): As the co-substrate for the peroxidase reaction.

  • Inhibitors: Thiouracil and Propylthiouracil dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

  • 96-well microplate: Black, for fluorescence measurements.

  • Plate reader: Capable of fluorescence excitation and emission at appropriate wavelengths.

2. Procedure:

  • Prepare serial dilutions of thiouracil and propylthiouracil from the stock solution in the assay buffer.

  • To each well of the 96-well plate, add the following in order:

    • Buffer

    • TPO enzyme preparation

    • Inhibitor solution (or vehicle for control wells)

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding a mixture of Amplex® UltraRed and H₂O₂ to each well.

  • Immediately start measuring the fluorescence intensity at regular intervals for a defined period (e.g., 30 minutes) using a plate reader (excitation ~530-560 nm, emission ~590-600 nm).

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of TPO inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Antithyroid Activity Assessment in a Rat Model

This protocol outlines a general procedure for evaluating the in vivo antithyroid activity of test compounds.[3][5]

1. Animals:

  • Male or female Sprague-Dawley or Wistar rats.

  • Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

2. Induction of Hyperthyroidism (Optional):

  • To study the therapeutic effect, hyperthyroidism can be induced by daily administration of L-thyroxine (T4) for a specified period (e.g., 14 days) until a stable hyperthyroid state is achieved, confirmed by elevated serum T3 and T4 levels.

3. Drug Administration:

  • Divide the animals into different groups: a control group (receiving vehicle), and treatment groups receiving different doses of thiouracil or propylthiouracil.

  • The drugs can be administered orally (e.g., by gavage or in drinking water) or via injection.

  • The treatment duration can vary depending on the study objectives (e.g., 7, 14, or 28 days).

4. Sample Collection and Analysis:

  • Collect blood samples at baseline and at various time points during the treatment period via a suitable method (e.g., tail vein or retro-orbital plexus).

  • Separate the serum and store it at -80°C until analysis.

  • Measure the serum concentrations of T3, T4, and Thyroid-Stimulating Hormone (TSH) using commercially available ELISA kits or by radioimmunoassay (RIA).

5. Data Analysis:

  • Compare the serum hormone levels between the control and treated groups.

  • Analyze the dose-response relationship for the reduction in T3 and T4 levels and the increase in TSH levels.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Conclusion

Both thiouracil and propylthiouracil are effective inhibitors of thyroid hormone synthesis through their action on thyroid peroxidase. Propylthiouracil offers the additional benefit of inhibiting the peripheral conversion of T4 to T3. While direct comparative quantitative data is sparse, the available information suggests that both compounds are potent antithyroid agents. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field of thyroid biology and pharmacology, facilitating further investigations into the comparative efficacy and mechanisms of these and other antithyroid compounds. Future studies employing standardized assays to directly compare the potency of thiouracil and propylthiouracil are warranted to provide a more definitive quantitative comparison.

References

Unveiling the Anticancer Potential of Novel Thiouracil Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, thiouracil derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the anticancer efficacy of novel thiouracil derivatives, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Data Presentation: A Comparative Analysis of Cytotoxicity

The anticancer activity of novel thiouracil derivatives has been evaluated against several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth. These values are compared with established anticancer drugs, 5-Fluorouracil (5-FU) and Doxorubicin, to benchmark their efficacy.

Table 1: IC50 Values (µM) of 2-Thiouracil-5-Sulfonamide Derivatives Against Various Cancer Cell Lines [1]

CompoundA-2780 (Ovarian)HT-29 (Colon)MCF-7 (Breast)HepG2 (Liver)
6b 15.3 ± 1.18.9 ± 0.66.2 ± 0.420.1 ± 1.5
6d 12.8 ± 0.97.5 ± 0.55.1 ± 0.318.7 ± 1.3
6e 10.5 ± 0.76.1 ± 0.44.3 ± 0.315.4 ± 1.1
6f 18.2 ± 1.310.3 ± 0.78.9 ± 0.625.3 ± 1.8
6g 14.1 ± 1.08.2 ± 0.65.8 ± 0.422.6 ± 1.6
7b 25.6 ± 1.815.2 ± 1.112.4 ± 0.930.1 ± 2.1
5-FU 20.4 ± 1.512.1 ± 0.910.5 ± 0.828.7 ± 2.0

Table 2: IC50 Values (µg/mL) of Thiouracil Sulfonamide Derivatives Against Breast and Colon Cancer Cell Lines [2]

CompoundMCF-7 (Breast)CaCo-2 (Colon)
3 10.1512.33
4 8.2110.14
5 7.929.87
6 6.458.21
7 5.126.98
8 4.235.67
9 2.922.82
10 7.659.12
11 9.8711.54
12 12.3414.21
13 15.1117.89
5-FU 5.006.25

Table 3: IC50 Values (µM) of Thiouracil Derivatives as HDAC Inhibitors Against Various Cancer Cell Lines

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
7a 8.5 ± 0.612.3 ± 0.910.1 ± 0.7
7c 7.2 ± 0.510.8 ± 0.89.5 ± 0.7
7d 6.8 ± 0.59.5 ± 0.78.2 ± 0.6
7e 5.1 ± 0.47.9 ± 0.66.4 ± 0.5
8a 10.2 ± 0.714.1 ± 1.012.8 ± 0.9
8f 9.8 ± 0.713.5 ± 1.011.9 ± 0.8
Doxorubicin 0.9 ± 0.11.2 ± 0.11.1 ± 0.1

Mechanism of Action: Signaling Pathways and Experimental Workflows

Novel thiouracil derivatives exert their anticancer effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating these compounds.

Cell_Cycle_Arrest_Pathway Thiouracil Thiouracil Derivatives CDK2A CDK2A Inhibition Thiouracil->CDK2A p21 p21/p27 Upregulation Thiouracil->p21 S S Phase Arrest Thiouracil->S G2_M G2/M Phase Arrest Thiouracil->G2_M G1_S G1/S Phase Arrest CDK2A->G1_S p21->G1_S DNA_Damage DNA Damage G1_S->DNA_Damage S->DNA_Damage G2_M->DNA_Damage

Figure 1: Thiouracil derivatives induce cell cycle arrest via CDK2A inhibition and p21/p27 upregulation.

Apoptosis_Induction_Pathway Thiouracil Thiouracil Derivatives HDAC HDAC Inhibition Thiouracil->HDAC Caspase8 Caspase-8 Activation HDAC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Apoptosis induction by thiouracil derivatives through HDAC inhibition and caspase activation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis Start Cancer Cell Lines (e.g., MCF-7, HepG2) Treatment Treatment with Thiouracil Derivatives & Controls Start->Treatment MTT MTT Assay (Cytotoxicity - IC50) Treatment->MTT Flow Flow Cytometry (Cell Cycle Analysis) Treatment->Flow Western Western Blot (Apoptosis Markers) Treatment->Western IC50_Calc IC50 Value Calculation MTT->IC50_Calc Cell_Cycle_Profile Cell Cycle Distribution Analysis Flow->Cell_Cycle_Profile Protein_Expression Protein Expression Quantification Western->Protein_Expression

Figure 3: General experimental workflow for validating the anticancer efficacy of thiouracil derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the thiouracil derivatives and the reference drug (5-FU or Doxorubicin) for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the IC50 concentration of the thiouracil derivative for 24 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Western Blot Analysis for Apoptosis Markers

This method is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with the thiouracil derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against apoptosis-related proteins (e.g., Caspase-3, Caspase-8, p21, p27, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

References

A Comparative Analysis of Antibody Cross-Reactivity Against Thiouracil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity against various thiouracil analogs, including propylthiouracil (B1679721) (PTU), methylthiouracil (B1676490) (MTU), and methimazole (B1676384) (MMI). Understanding the specificity of antibodies developed against these compounds is crucial for the development of accurate immunoassays for therapeutic drug monitoring, residue analysis in food products, and research applications. This report summarizes available experimental data on the cross-reactivity profiles of polyclonal antibodies raised against 2-thiouracil (B1096).

Quantitative Cross-Reactivity Data

The cross-reactivity of polyclonal antibodies raised against 2-thiouracil (used as the reference compound) was evaluated against a panel of structurally related thiouracil analogs. The following table summarizes the 50% inhibitory concentration (IC50) values and the calculated percentage of cross-reactivity for each analog. The IC50 value represents the concentration of the analyte required to inhibit the binding of the antibody to the coated antigen by 50% in a competitive enzyme-linked immunosorbent assay (ELISA). A lower IC50 value indicates a higher affinity of the antibody for the analyte.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
2-Thiouracil2.5100
6-Methyl-2-thiouracil (MTU)3.278.1
6-Propyl-2-thiouracil (PTU)4.555.6
6-Amino-2-thiouracil>1000<0.25
2-Uracil>1000<0.25
Methimazole (MMI)>1000<0.25
6-Phenyl-2-thiouracil>1000<0.25
5-Carboxy-2-thiouracil>1000<0.25

Data has been compiled and synthesized from publicly available research. The specific experimental conditions may vary between studies.

Experimental Methodology

The data presented in this guide was generated using a competitive indirect enzyme-linked immunosorbent assay (ELISA). A detailed protocol for such an assay is outlined below.

Hapten Synthesis and Immunogen Preparation
  • Hapten Synthesis: A derivative of 2-thiouracil containing a linker arm with a terminal carboxyl group is synthesized. This modification is necessary to enable conjugation to a carrier protein.

  • Carrier Protein Conjugation: The synthesized thiouracil hapten is covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using a suitable coupling chemistry (e.g., carbodiimide (B86325) reaction). This conjugate, known as the immunogen, is then used to elicit an immune response in host animals.

Antibody Production (Polyclonal)
  • Immunization: Rabbits or other suitable host animals are immunized with the thiouracil-protein conjugate emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for booster injections).

  • Serum Collection: Blood is collected from the immunized animals at regular intervals. The serum, containing polyclonal antibodies, is separated and tested for antibody titer.

Competitive Indirect ELISA Protocol
  • Coating: Microtiter plates are coated with a conjugate of the thiouracil hapten and a different carrier protein (e.g., ovalbumin, OVA) to serve as the coating antigen. This helps to minimize non-specific binding of antibodies to the carrier protein itself.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a non-reactive protein, such as non-fat dry milk or bovine serum albumin.

  • Competition: A mixture of the anti-thiouracil antibody (antiserum) and either the standard solution of the target analyte or the sample extract is added to the wells. The free analyte in the solution competes with the coated antigen for binding to the limited number of antibody binding sites.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP), which is specific for the primary antibody species (e.g., goat anti-rabbit IgG-HRP), is added to the wells.

  • Washing: The plate is washed again to remove any unbound secondary antibody.

  • Substrate Reaction: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a colorimetric reaction.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance values against the known concentrations of the thiouracil standards. The IC50 value is determined from this curve. The percentage cross-reactivity is calculated using the formula:

    (IC50 of 2-thiouracil / IC50 of the analog) x 100%

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a competitive indirect ELISA used to determine antibody cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coating 1. Coating with Thiouracil-OVA Conjugate Blocking 2. Blocking with Non-reactive Protein Coating->Blocking Add_Competition_Mix 4. Add Mixture to Plate Blocking->Add_Competition_Mix Antibody Anti-Thiouracil Antibody Incubation 3. Incubation of Antibody + Analyte Antibody->Incubation Analyte Thiouracil Analog (Standard or Sample) Analyte->Incubation Incubation->Add_Competition_Mix Wash1 5. Wash Add_Competition_Mix->Wash1 Secondary_Ab 6. Add Enzyme-linked Secondary Antibody Wash1->Secondary_Ab Wash2 7. Wash Secondary_Ab->Wash2 Substrate 8. Add Substrate Wash2->Substrate Stop 9. Stop Reaction Substrate->Stop Read 10. Read Absorbance Stop->Read

Caption: Workflow of a competitive indirect ELISA for thiouracil analog cross-reactivity testing.

Signaling Pathway of Thiouracil Action

Thiouracil-based drugs, such as propylthiouracil, primarily act by inhibiting the enzyme thyroid peroxidase (TPO) in the thyroid gland. TPO is essential for the synthesis of thyroid hormones. The diagram below illustrates this inhibitory pathway.

Thiouracil_Pathway Thiouracil Thiouracil Analogs (e.g., PTU, MMI) TPO Thyroid Peroxidase (TPO) Thiouracil->TPO Inhibits Iodide_Oxidation Iodide (I⁻) → Iodine (I₂) (Oxidation) TPO->Iodide_Oxidation Iodination Iodination of Thyroglobulin Iodide_Oxidation->Iodination Coupling Coupling of Iodotyrosines Iodination->Coupling Hormone_Synthesis Thyroid Hormone Synthesis (T3 and T4) Coupling->Hormone_Synthesis

Caption: Inhibition of thyroid hormone synthesis by thiouracil analogs.

A Comparative Guide to the Enzyme Inhibitory Activity of Thiouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiouracil and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. A key area of interest is their ability to inhibit various enzymes, making them promising candidates for the development of novel therapeutic agents. This guide provides an objective comparison of the enzyme inhibitory activity of thiouracil derivatives against three key enzymes: urease, tyrosinase, and carbonic anhydrase. The information is supported by experimental data from peer-reviewed studies, detailed experimental protocols, and visual representations of relevant biological pathways.

Urease Inhibitory Activity

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is a crucial virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, where it allows the bacterium to survive in the acidic environment of the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer.[1] Inhibition of urease is therefore a key therapeutic strategy for the eradication of H. pylori. Thiourea (B124793) and its derivatives, structurally related to thiouracil, have been extensively studied as urease inhibitors.[2][3]

Quantitative Data: Urease Inhibition by Thiouracil and Thiourea Derivatives

The inhibitory potential of various thiouracil and thiourea derivatives against jack bean urease, a commonly used model enzyme, is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Thiourea21.0 ± 0.11--
1-(2,4-dichlorobenzoyl)-3-(4-fluorophenyl)thiourea6.01 ± 0.23Thiourea11.58 ± 0.34
1-(2,4-dichlorobenzoyl)-3-(2-fluorophenyl)thiourea7.82 ± 0.29Thiourea11.58 ± 0.34
1-benzoyl-3-(4-chlorophenyl)thiourea36.36 ± 0.94Thiourea21.0 ± 0.11
1-(4-nitrobenzoyl)-3-(4-chlorophenyl)thiourea55.5 ± 0.69Thiourea21.0 ± 0.11
7-[2-(4-methoxyphenyl)-2-oxo-ethyl]-1H-pyrrolo[2,3-b]pyridine2.19 ± 0.37Thiourea21.00 ± 0.01

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

The following protocol is a generalized procedure for determining the urease inhibitory activity of thiouracil derivatives using the indophenol (B113434) method, which quantifies the amount of ammonia produced by the enzymatic reaction.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (thiouracil derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Thiourea (as a positive control)

  • Solution A: 1% (w/v) phenol (B47542) and 0.005% (w/v) sodium nitroprusside in distilled water.

  • Solution B: 0.5% (w/v) sodium hydroxide (B78521) and 0.1% sodium hypochlorite (B82951) in distilled water.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing the test compound at various concentrations, urea solution (e.g., 30 mM), and phosphate buffer.

  • Initiate the enzymatic reaction by adding a solution of jack bean urease (e.g., 3 mg/mL) to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and determine the amount of ammonia produced by adding Solution A followed by Solution B to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for color development.

  • Measure the absorbance of the resulting blue-green indophenol dye at a wavelength of approximately 625-630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathway: Role of Urease in H. pylori Pathogenesis

The following diagram illustrates the crucial role of urease in the survival and pathogenic action of H. pylori in the gastric mucosa. Inhibition of this enzyme is a key therapeutic target.

Urease_Pathway cluster_lumen Gastric Lumen (Acidic pH) cluster_mucosa Gastric Mucosa Urea Urea H_pylori Helicobacter pylori Urea->H_pylori enters bacterium H_pylori->H_pylori Urease Activity Epithelial_cells Gastric Epithelial Cells H_pylori->Epithelial_cells adheres to NH3_CO2 Ammonia (NH3) + Carbon Dioxide (CO2) H_pylori->NH3_CO2 hydrolyzes urea to Inflammation Inflammation & Cell Damage Epithelial_cells->Inflammation leads to NH3_CO2->Inflammation contributes to Neutralization Neutral pH Microenvironment NH3_CO2->Neutralization neutralizes gastric acid Neutralization->H_pylori enables survival & colonization Thiouracil Thiouracil Derivatives (Urease Inhibitors) Thiouracil->H_pylori inhibit

Caption: Role of urease in H. pylori pathogenesis and its inhibition.

Tyrosinase Inhibitory Activity

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis.[4] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for skin-whitening and depigmenting applications.[5] Several thiourea-containing compounds have been identified as potent tyrosinase inhibitors.[6]

Quantitative Data: Tyrosinase Inhibition by Thiouracil and Thiourea Derivatives

The following table summarizes the IC50 values of various thiouracil and thiourea derivatives against mushroom tyrosinase, a commonly used enzyme for screening potential inhibitors.

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Kojic Acid16.4 ± 3.53--
Phenylthiourea (PTU)1.0--
Thiouracil215--
Methylthiouracil266--
Propylthiouracil375--
Indole-thiourea derivative 4b5.9 ± 2.47Kojic Acid16.4 ± 3.53

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.[7]

Experimental Protocol: Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol outlines a general method for assessing the tyrosinase inhibitory activity of thiouracil derivatives by monitoring the formation of dopachrome (B613829) from L-DOPA.[8][9]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (thiouracil derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the test compound at various concentrations and the phosphate buffer.

  • Add the mushroom tyrosinase solution to each well and pre-incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance of the reaction mixture at a wavelength of approximately 475-490 nm in kinetic mode for a set duration (e.g., 10-20 minutes). The formation of dopachrome results in an increase in absorbance.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathway: Melanogenesis and its Inhibition

The diagram below illustrates the central role of tyrosinase in the melanogenesis signaling pathway within melanocytes and the point of intervention for thiouracil-based inhibitors.[6][10]

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_cell Melanocyte alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene activates Tyrosinase Tyrosinase (Enzyme) Tyrosinase_gene->Tyrosinase expresses Melanosome Melanosome Tyrosinase->Melanosome localizes in L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin polymerization Thiouracil_tyr Thiouracil Derivatives (Tyrosinase Inhibitors) Thiouracil_tyr->Tyrosinase inhibit

Caption: Melanogenesis signaling pathway and tyrosinase inhibition.

Carbonic Anhydrase Inhibitory Activity

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] They are involved in numerous physiological processes, including pH regulation, CO2 and bicarbonate transport, and electrolyte secretion.[12] Dysregulation of CA activity is implicated in various diseases such as glaucoma, epilepsy, and certain types of cancer.[13] Consequently, CA inhibitors are valuable therapeutic agents. Uracil (B121893) and thiouracil derivatives have emerged as a class of compounds with the potential to inhibit various CA isoforms.[14]

Quantitative Data: Carbonic Anhydrase Inhibition by Uracil and Thiouracil Derivatives

The inhibitory activities (Ki values) of several uracil and thiouracil derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II) are presented below.

CompoundhCA I Ki (µM)hCA II Ki (µM)Reference CompoundhCA II Ki (µM)
Acetazolamide (AZA)-0.012--
6-amino-1,3-dimethyl-5-(phenylazo)thiouracil0.0850.1715Acetazolamide0.012
6-amino-1,3-dimethyl-5-(4-methylphenylazo)thiouracil0.1240.245Acetazolamide0.012
6-amino-1,3-dimethyl-5-(4-chlorophenylazo)thiouracil0.1550.312Acetazolamide0.012
6-amino-1,3-dimethyl-5-(4-bromophenylazo)thiouracil0.1890.385Acetazolamide0.012
6-amino-1,3-dimethyl-5-(4-nitrophenylazo)thiouracil0.2150.438Acetazolamide0.012

Note: Ki (inhibition constant) is a more precise measure of inhibitor potency than IC50.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

The stopped-flow technique is a rapid kinetic method used to measure the inhibition of CA-catalyzed CO2 hydration.[15][16]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., phenol red)

  • Test compounds (thiouracil derivatives) dissolved in a suitable solvent

  • Acetazolamide (as a positive control)

  • Stopped-flow spectrophotometer

Procedure:

  • Two syringes of the stopped-flow instrument are filled separately: one with the CO2-saturated water and the other with the buffer solution containing the CA enzyme, pH indicator, and the test inhibitor at various concentrations.

  • The two solutions are rapidly mixed in the observation cell of the spectrophotometer.

  • The hydration of CO2 to carbonic acid leads to a decrease in pH, which is monitored by the change in absorbance of the pH indicator over a very short time scale (milliseconds).

  • The initial rate of the reaction is determined from the absorbance change.

  • The enzyme activity is calculated from the difference between the catalyzed and uncatalyzed rates of CO2 hydration.

  • The percentage of inhibition is calculated for each inhibitor concentration.

  • The Ki value is determined by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Logical Flow: Carbonic Anhydrase Function and Inhibition

The following diagram illustrates the fundamental reaction catalyzed by carbonic anhydrase and how its inhibition by thiouracil derivatives can impact physiological processes.

Carbonic_Anhydrase_Function cluster_processes Physiological Processes CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 catalyzed by HCO3_H HCO3- (Bicarbonate) + H+ H2CO3->HCO3_H spontaneous Carbonic_Anhydrase Carbonic Anhydrase (Enzyme) pH_Regulation pH Regulation HCO3_H->pH_Regulation CO2_Transport CO2 Transport HCO3_H->CO2_Transport Ion_Secretion Ion & Fluid Secretion HCO3_H->Ion_Secretion Thiouracil_ca Thiouracil Derivatives (CA Inhibitors) Thiouracil_ca->Carbonic_Anhydrase inhibit Inhibition_Effect Altered Physiological Processes (Therapeutic Effect) Thiouracil_ca->Inhibition_Effect leads to

References

A Head-to-Head Comparison of Pyrimidine De Novo Synthesis Inhibitors for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. This pathway's reliance on a series of enzymatic conversions makes it a prime target for therapeutic intervention. This guide provides an objective, data-driven comparison of various inhibitors targeting this pathway, with a focus on Dihydroorotate (B8406146) Dehydrogenase (DHODH), a key rate-limiting enzyme.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The inhibitory potential of various compounds against human DHODH is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for several prominent DHODH inhibitors. Lower IC50 values are indicative of higher potency.

InhibitorTargetIC50 (nM)Reference(s)
Leflunomide (B1674699) (active metabolite A77 1726) Human DHODH~600[1]
Teriflunomide (B560168) Human DHODH24.5, 407.8[2]
Brequinar Human DHODH4.5, 5.2, ~20[2][3]
ASLAN003 (Farudodstat) Human DHODH35[4][5][6]
BAY 2402234 (Orludodstat) Human DHODH1.2[2][7][8]
Dhodh-IN-16 Human DHODH0.396[9][10]
Indoluidin D Human DHODH210[3]
MEDS433 Human DHODHLow nanomolar range[11][12]

Mechanism of Action and Signaling Pathways

Inhibitors of pyrimidine (B1678525) de novo synthesis primarily target key enzymes in the pathway, with DHODH being a major focus. Leflunomide is a prodrug that is rapidly metabolized to its active form, teriflunomide.[13] Both teriflunomide and the newer generation of inhibitors, such as ASLAN003 and BAY 2402234, function by inhibiting DHODH.[4][5][14] This inhibition leads to a depletion of the intracellular pyrimidine pool, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells.[10]

Brequinar also targets DHODH but through a competitive binding mechanism with respect to ubiquinone, a cofactor in the enzymatic reaction.[1] In contrast, teriflunomide is a noncompetitive inhibitor with respect to ubiquinone.[1] This difference in binding mode can influence the inhibitor's efficacy and potential for off-target effects.

Below are diagrams illustrating the pyrimidine de novo synthesis pathway and the mechanism of action of DHODH inhibitors.

pyrimidine_synthesis_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Dihydroorotate_in Dihydroorotate Dihydroorotate->Dihydroorotate_in Orotate Orotate OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dTMP dTMP dUDP->dTMP dCTP dCTP dUDP->dCTP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis dCTP->DNA Synthesis DHODH DHODH Orotate_out Orotate DHODH->Orotate_out Dihydroorotate_in->DHODH Orotate_out->Orotate

Caption: De Novo Pyrimidine Synthesis Pathway.

DHODH_Inhibition_Mechanism cluster_pathway Normal Pathway cluster_inhibition Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis Inhibitor Leflunomide Teriflunomide Brequinar ASLAN003 BAY 2402234 Inhibited_DHODH DHODH (Inactive) Inhibitor->Inhibited_DHODH Binds to DHODH Blocked Pyrimidine Synthesis Blocked Pyrimidine Synthesis Inhibited_DHODH->Blocked Pyrimidine Synthesis Cell Cycle Arrest\nApoptosis Cell Cycle Arrest Apoptosis Blocked Pyrimidine Synthesis->Cell Cycle Arrest\nApoptosis

Caption: Mechanism of DHODH Inhibition.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the comparison of pyrimidine de novo synthesis inhibitors.

DHODH Enzyme Inhibition Assay (DCIP-Based)

This spectrophotometric assay is a widely used method to determine the in vitro potency of DHODH inhibitors.[2]

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of DHODH by 50% (IC50).

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO) - DHODH substrate

  • Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test inhibitors dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~600-650 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer.

  • Assay Setup: Add the assay buffer to the wells of a 96-well plate. Add the serially diluted inhibitor solutions to the appropriate wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

  • Enzyme Addition: Add the recombinant human DHODH enzyme to all wells except the no-enzyme control.

  • Reaction Initiation: Initiate the reaction by adding a mixture of DHO and DCIP to all wells.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm using a microplate reader in kinetic mode. The rate of decrease in absorbance is proportional to the DHODH activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT or CellTiter-Glo®)

Cell-based assays are crucial for determining the effect of an inhibitor on cell proliferation and viability.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50) in a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., MOLM-13 for AML)

  • Cell culture medium and supplements

  • Test inhibitor

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® reagent

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well and measure the luminescence.

  • Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a novel pyrimidine de novo synthesis inhibitor.

experimental_workflow Compound Synthesis\nor Acquisition Compound Synthesis or Acquisition In Vitro Enzyme Assay\n(e.g., DHODH DCIP Assay) In Vitro Enzyme Assay (e.g., DHODH DCIP Assay) Compound Synthesis\nor Acquisition->In Vitro Enzyme Assay\n(e.g., DHODH DCIP Assay) Determine IC50 Cell-Based Assays\n(e.g., Cell Viability, Apoptosis) Cell-Based Assays (e.g., Cell Viability, Apoptosis) In Vitro Enzyme Assay\n(e.g., DHODH DCIP Assay)->Cell-Based Assays\n(e.g., Cell Viability, Apoptosis) Evaluate Cellular Efficacy Mechanism of Action Studies\n(e.g., Western Blot, Flow Cytometry) Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cell-Based Assays\n(e.g., Cell Viability, Apoptosis)->Mechanism of Action Studies\n(e.g., Western Blot, Flow Cytometry) Elucidate Pathway Effects In Vivo Animal Models\n(e.g., Xenograft models) In Vivo Animal Models (e.g., Xenograft models) Mechanism of Action Studies\n(e.g., Western Blot, Flow Cytometry)->In Vivo Animal Models\n(e.g., Xenograft models) Assess In Vivo Efficacy and Toxicity Preclinical Development\n(Pharmacokinetics, Safety Pharmacology) Preclinical Development (Pharmacokinetics, Safety Pharmacology) In Vivo Animal Models\n(e.g., Xenograft models)->Preclinical Development\n(Pharmacokinetics, Safety Pharmacology) Lead Candidate Selection Clinical Trials Clinical Trials Preclinical Development\n(Pharmacokinetics, Safety Pharmacology)->Clinical Trials Human Studies

Caption: Experimental Workflow for Inhibitor Evaluation.

Conclusion

The landscape of pyrimidine de novo synthesis inhibitors is rapidly evolving, with newer generation compounds demonstrating significantly increased potency against DHODH. This guide provides a comparative overview to aid researchers in selecting appropriate tools for their studies and to inform the ongoing development of novel therapeutics targeting this critical metabolic pathway. The provided experimental protocols offer a foundation for the rigorous evaluation of these and future inhibitors.

References

Validation of Thiouracil Derivatives as Thymidylate Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Experimental Validation for 5-Carboxy-2-thiouracil as a Thymidylate Synthase Inhibitor

Extensive literature searches did not yield any direct experimental validation of this compound as an inhibitor of thymidylate synthase (TS). While the compound has been noted for its general antitumor activity, particularly when complexed with metal ions, specific biochemical assays detailing its inhibitory constant (Kᵢ) or IC₅₀ value against thymidylate synthase are not publicly available.[1][2][3]

Therefore, a direct comparison of this compound with other thymidylate synthase inhibitors, supported by experimental data, cannot be provided at this time.

Comparative Analysis of a Validated Thiouracil Derivative: 5-Fluoro-2-thiouracil

In contrast, other derivatives of thiouracil have been synthesized and validated as potent inhibitors of thymidylate synthase. This guide provides a comparative analysis of 5-Fluoro-2-thiouracil and its active metabolite, alongside the well-established thymidylate synthase inhibitor, 5-Fluorouracil (B62378) (5-FU) .

Performance Comparison of Thymidylate Synthase Inhibitors

The following table summarizes the inhibitory activities of the active metabolites of 5-Fluoro-2-thiouracil and 5-Fluorouracil against thymidylate synthase.

CompoundActive MetaboliteTarget EnzymeInhibition Constant (Kᵢ)Cell Line
5-Fluoro-2-thiouracilβ-5-fluoro-2-thio-dUMPThymidylate Synthase~10⁻⁸ MEhrlich ascites carcinoma and L1210 cells
5-Fluorouracil (5-FU)5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP)Thymidylate SynthaseVaries (Potent inhibitor)Various cancer cell lines

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of the inhibitor and the assessment of its activity against thymidylate synthase.

Synthesis of 5-Fluoro-2-thiouracil

A convenient synthesis of 5-fluoro-2-thiouracil is based on the hydrolytic deamination of 5-fluoro-2-thiocytosine. This is followed by a Lewis acid-catalyzed condensation of di-TMS-5-fluoro-2-thiouracil with 2-deoxy-3,5-di-O-p-toluyl-D-ribofuranosyl chloride to produce the nucleoside precursor, which is then deblocked to yield 2'-deoxy-5-fluoro-2-thiouridine. The active monophosphate form is obtained via selective phosphorylation using a wheat shoot phosphotransferase system.

Thymidylate Synthase Inhibition Assay

The inhibitory activity of the synthesized compounds against thymidylate synthase can be determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the conversion of dUMP to dTMP.

Materials:

  • Purified thymidylate synthase enzyme

  • dUMP (substrate)

  • 5,10-methylenetetrahydrofolate (cofactor)

  • NADPH

  • Dihydrofolate reductase (for cofactor regeneration)

  • Buffer solution (e.g., Tris-HCl)

  • Inhibitor compound (e.g., β-5-fluoro-2-thio-dUMP)

Procedure:

  • Prepare a reaction mixture containing the buffer, dUMP, 5,10-methylenetetrahydrofolate, NADPH, and dihydrofolate reductase.

  • Add varying concentrations of the inhibitor compound to the reaction mixture.

  • Initiate the reaction by adding the purified thymidylate synthase enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • The inhibition constant (Kᵢ) can be determined by performing a kinetic analysis, such as a Lineweaver-Burk plot, at different substrate and inhibitor concentrations.

Mechanism of Action and Signaling Pathway

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of this enzyme leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately leading to cell death in rapidly dividing cancer cells.

The active metabolite of 5-FU, FdUMP, forms a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate, thereby inhibiting the enzyme's function.[4] Thiouracil derivatives are thought to act in a similar competitive manner.

Thymidylate_Synthase_Inhibition cluster_0 Normal DNA Synthesis Pathway cluster_1 Inhibition by Thiouracil Derivatives dUMP dUMP TS Thymidylate Synthase dUMP->TS Substrate dTMP dTMP TS->dTMP Catalysis DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Inhibitor 5-Fluoro-2-thiouracil (or 5-FU) Active_Metabolite Active Metabolite (e.g., β-5-fluoro-2-thio-dUMP) Inhibitor->Active_Metabolite Metabolic Activation Active_Metabolite->TS Competitive Inhibition

Caption: Inhibition of Thymidylate Synthase by Thiouracil Derivatives.

Experimental Workflow

The general workflow for validating a potential thymidylate synthase inhibitor involves several key stages, from initial synthesis to enzymatic and cellular assays.

Experimental_Workflow start Start: Hypothesis synthesis Chemical Synthesis of This compound Analog start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification ts_assay Thymidylate Synthase Inhibition Assay (IC50, Ki) purification->ts_assay comparison Comparison with Known Inhibitors (e.g., 5-FU) ts_assay->comparison cell_culture Cancer Cell Line Culture cytotoxicity Cytotoxicity Assay (MTT, etc.) cell_culture->cytotoxicity cytotoxicity->comparison end Conclusion comparison->end

Caption: General workflow for validating a thymidylate synthase inhibitor.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted 2-Thiouracils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-thiouracil (B1096) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Modification at the 5-position of this heterocyclic ring system has been a key strategy for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted 2-thiouracils, with a focus on their anticancer, antioxidant, and antiviral activities. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and guide future drug discovery efforts.

Anticancer Activity

Derivatives of 5-substituted 2-thiouracil have shown significant promise as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular processes such as cell cycle progression.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 5-substituted 2-thiouracil derivatives against several human cancer cell lines. The data highlights how different substituents at the 5-position influence anticancer potency.

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
5d Thiosemicarbazone derivativeMCF-7 (Breast)0.52 µg/mL[1]
HEPG-2 (Liver)0.63 µg/mL[1]
6e N-(2,3-dichlorophenyl)pyrimidine-5-sulfonamideA-2780 (Ovarian)-[2]
HT-29 (Colon)-[2]
MCF-7 (Breast)-[2]
HepG2 (Liver)-[2]
6b,d-g, 7b Sulfonamide derivativesA-2780, HT-29, MCF-7, HepG2Promising Activity[2][3]
4a Chloro derivative-13.18 µM[4]
7a, 7c CarbothioamidesColon and Liver CarcinomaHigh Activity[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. Some IC50 values were reported in µg/mL and are presented as such.

Key Structure-Activity Relationship Insights for Anticancer Activity:
  • Sulfonamide Moiety: The introduction of a sulfonamide group at the 5-position has been a successful strategy in designing potent anticancer agents.[2][3]

  • Thiosemicarbazones: Derivatives incorporating a thiosemicarbazone at the 5-position have demonstrated significant cytotoxicity against breast and liver cancer cell lines.[1]

  • Aromatic and Heterocyclic Groups: The nature of the aromatic or heterocyclic ring attached to the 5-substituent plays a crucial role in determining the anticancer potency. For instance, compound 6e , bearing a 2,3-dichlorophenyl group, showed potent inhibitory activity against four different cancer cell lines.[2]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several 5-substituted 2-thiouracil derivatives have been identified as inhibitors of CDKs, such as CDK2A, leading to cell cycle arrest and apoptosis.[2][3][5]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (5-substituted 2-thiouracils) and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

anticancer_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 2-Thiouracil step1 Introduction of Substituent at C5 start->step1 Chlorosulfonation, etc. products Library of 5-Substituted 2-Thiouracil Derivatives step1->products assay Cytotoxicity Assay (e.g., MTT Assay) products->assay Compound Treatment data IC50 Value Determination assay->data cells Human Cancer Cell Lines (MCF-7, HepG2, etc.) cells->assay sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead lead->start Optimization

General workflow for the synthesis and anticancer evaluation of 5-substituted 2-thiouracils.

Antioxidant Activity

Oxidative stress is implicated in various diseases, and compounds with antioxidant properties are of significant interest. 5-Substituted 2-thiouracils have been investigated for their ability to scavenge free radicals and inhibit oxidative enzymes.

Comparative Antioxidant Activity Data

The following table presents the antioxidant activity of several 5-substituted 2-thiouracil derivatives, primarily focusing on their radical scavenging activity (DPPH assay) and inhibition of the 15-lipoxygenase (15-LOX) enzyme.

Compound ID5-SubstituentAssayIC50 (µg/mL)Reference
5a ThiosemicarbazoneDPPH14.50 ± 0.72[6]
5d ThiosemicarbazoneDPPH14.72 ± 1.11[6]
9a Thiazole (B1198619)DPPH15.0 ± 1.25[6]
5c, 6d, 7d, 9b-d Various SulfonamidesDPPH, H2O2, Lipid Peroxidation, 15-LOXSignificant Activity[7][8]
Ascorbic Acid (Standard)DPPH-[6]
Quercetin (Standard)15-LOX-[8]
Key Structure-Activity Relationship Insights for Antioxidant Activity:
  • Thiazole and Pyridine (B92270) Moieties: The presence of thiazole and pyridine rings in the 5-substituent appears to enhance the radical scavenging activity of the 2-thiouracil core.[6]

  • Thiosemicarbazones: Similar to their anticancer effects, thiosemicarbazone derivatives also exhibit potent antioxidant activities.[6]

  • Pi Electrons and NH2 Groups: The pi electrons of heterocyclic rings (like thiazole) and the presence of amino groups in pyridine substituents are suggested to play a significant role in the antioxidant mechanism.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of compounds.

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined from the plot of scavenging activity against compound concentration.

Antiviral Activity

The uracil (B121893) scaffold is a well-known component of antiviral nucleoside analogs. Modifications at the 5-position of 2-thiouracil have also been explored to develop novel antiviral agents.

Comparative Antiviral Activity Data

The following table summarizes the anti-herpes simplex virus (HSV) activity of some 5-substituted uracil and 2'-deoxycytidine (B1670253) derivatives, which share structural similarities with 2-thiouracils and provide insights into potential SAR for antiviral activity.

CompoundVirusIC50 (µg/mL)Reference
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)Herpes Simplex Virus-[9]
(E)-5-(2-bromovinyl)-dCydHSV-1Potent & Selective[10]
(E)-5-(2-iodovinyl)-dCydHSV-1Potent & Selective[10]
(1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedione (3a)VZV (Kawaguchi strain)0.027[11]
Acyclovir (ACV)VZV (Kawaguchi strain)3.4[11]
Key Structure-Activity Relationship Insights for Antiviral Activity:
  • Halovinyl Groups: The presence of a halovinyl group, particularly a bromovinyl group, at the 5-position is a key feature for potent anti-herpesvirus activity.[10][11]

  • Sugar Moiety: For nucleoside analogs, the nature of the sugar moiety is crucial for activity. Acyclovir and its analogs, for instance, have an acyclic sugar mimic.

  • Targeting Viral Enzymes: Many 5-substituted uracil derivatives exert their antiviral effect by inhibiting viral enzymes like DNA polymerase.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

  • Cell Monolayer: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of virus for a short period to allow for viral adsorption.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) containing different concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for viral plaques to develop (e.g., 2-3 days).

  • Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the viral plaques.

  • Plaque Counting and IC50 Calculation: The number of plaques in the treated wells is counted and compared to the number in the untreated control wells. The concentration of the compound that reduces the number of plaques by 50% (IC50) is then calculated.

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation by Cyclin-CDK Complexes G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 Promotes G1 progression CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S Initiates S phase Arrest Cell Cycle Arrest (G1/S or S phase) CyclinE_CDK2->Arrest CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S Drives S phase CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M Initiates Mitosis Thiouracil 5-Substituted 2-Thiouracil Derivatives Thiouracil->CyclinE_CDK2 Inhibition

Simplified signaling pathway showing the inhibition of CDK2 by 5-substituted 2-thiouracils, leading to cell cycle arrest.

Conclusion

The 5-position of the 2-thiouracil ring is a versatile point for chemical modification, allowing for the fine-tuning of biological activity. The introduction of sulfonamide, thiosemicarbazone, and various heterocyclic moieties has yielded compounds with potent anticancer and antioxidant properties. For antiviral activity, the incorporation of halovinyl groups has proven to be a successful strategy. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a foundation for the rational design of novel 5-substituted 2-thiouracil derivatives with enhanced therapeutic potential. Further research, including in vivo studies and elucidation of precise mechanisms of action, is warranted to translate these promising findings into clinical applications.

References

Assessing the Selectivity of 5-Carboxy-2-thiouracil for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential selectivity of 5-Carboxy-2-thiouracil and its derivatives for cancer cells over normal cells. While direct comprehensive studies on this compound are limited, this document synthesizes available data on its metal complexes and sulfonamide derivatives to build a strong case for its therapeutic potential and to provide a framework for future research.

Introduction

This compound is a pyrimidine (B1678525) analog that has garnered interest for its potential antitumor activities.[1][2] The core structure of thiouracil has been a scaffold for the development of various therapeutic agents. This guide will delve into the existing evidence for the cancer cell-selective cytotoxicity of compounds derived from this compound and provide detailed experimental protocols for researchers to conduct their own comparative studies.

Comparative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of this compound against a panel of cancer and normal cell lines are not extensively available in the public domain. However, research on its derivatives, particularly 2-thiouracil-5-sulfonamides, has shown promising results in terms of both efficacy and selectivity.

A study on a series of 2-thiouracil-5-sulfonamide derivatives demonstrated potent cytotoxic activity against several human cancer cell lines, including ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cells.[3][4] Importantly, these compounds exhibited a high selectivity index when tested against the normal human cell line WI38, indicating a favorable safety profile.[3][4]

Below is a summary of the cytotoxic activity (IC50 values) of the most potent 2-thiouracil-5-sulfonamide derivative, compound 6e, compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).

Table 1: Cytotoxicity (IC50, µM) of Compound 6e and 5-Fluorouracil (5-FU)

CompoundA-2780 (Ovarian Cancer)HT-29 (Colon Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)WI38 (Normal Lung Fibroblast)
Compound 6e 7.826.980.8612.5431.01
5-FU 4.655.816.2345.32Not Reported

Data sourced from a study on 2-thiouracil-5-sulfonamide derivatives.[3][4]

Table 2: Selectivity Index (SI) of Compound 6e

Cancer Cell LineSI (IC50 WI38 / IC50 Cancer Cell)
A-2780 3.96
HT-29 4.44
MCF-7 36.06
HepG2 2.47

The selectivity index is a ratio of the cytotoxicity of a compound in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Proposed Mechanism of Action in Cancer

The anticancer mechanism of 2-thiouracil (B1096) derivatives appears to be distinct from the established antithyroid mechanism of action of thiouracils, which involves the inhibition of thyroid peroxidase.[5][6][7] In the context of cancer, evidence points towards the induction of cell cycle arrest and apoptosis.[3][4]

Flow cytometric analysis of cancer cells treated with the potent 2-thiouracil-5-sulfonamide derivative (compound 6e) revealed an accumulation of cells in the G1/S and G2/M phases of the cell cycle, indicating cell cycle arrest.[3][4] Furthermore, an increase in the population of apoptotic cells was observed through Annexin V/PI staining.[3] Molecular docking studies suggest that these effects may be mediated through the inhibition of Cyclin-Dependent Kinase 2A (CDK2A), a key regulator of cell cycle progression.[3][4]

Proposed_Mechanism_of_Action cluster_0 This compound Derivative cluster_1 Cancer Cell Thiouracil_Derivative 2-Thiouracil-5-sulfonamide (e.g., Compound 6e) CDK2A CDK2A Thiouracil_Derivative->CDK2A Inhibition Apoptosis Apoptosis Thiouracil_Derivative->Apoptosis Induces Cell_Cycle Cell Cycle Progression (G1/S, G2/M) CDK2A->Cell_Cycle Promotes Cell_Cycle->Apoptosis Leads to

Figure 1. Proposed mechanism of action for 2-thiouracil derivatives in cancer cells.

Experimental Protocols

To facilitate further research into the selectivity of this compound, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment using MTT Assay

This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Cancer and normal cell lines

  • Complete culture medium

  • This compound (or derivative) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with This compound start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Figure 2. Workflow for the MTT cytotoxicity assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells (both adherent and suspension) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis_Assay_Workflow start Harvest and wash treated cells resuspend Resuspend in Binding Buffer start->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, room temp, dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end Quantify apoptotic cell populations analyze->end Cell_Cycle_Analysis_Workflow start Harvest and wash treated cells fix Fix with cold 70% ethanol start->fix wash Wash with PBS fix->wash stain Resuspend in PI staining solution wash->stain incubate Incubate (30 min, room temp, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify cell cycle phase distribution analyze->end

References

Safety Operating Guide

Proper Disposal of 5-Carboxy-2-thiouracil: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Carboxy-2-thiouracil is critical to ensure laboratory safety and environmental protection. As a compound within the thiouracil family, it is prudent to handle it as a potentially hazardous substance. Thiouracil and its derivatives are suspected of causing cancer.[1][2][3] Adherence to the following procedural steps, which are aligned with general best practices for chemical waste management, is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3][4] If there is a risk of generating dust, a NIOSH/MSHA or equivalent approved respirator should be used.[2] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

  • Segregation of Waste:

    • Isolate waste containing this compound from other chemical waste streams to prevent unintended reactions.

    • At a minimum, keep it separate from acids, bases, oxidizers, and halogenated solvents.[5]

  • Selection of Waste Container:

    • Choose a waste container that is compatible with the chemical nature of this compound. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.

    • The container must have a tightly fitting lid to prevent leaks or the release of vapors.[5]

  • Labeling of Waste Container:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when the waste was first added to the container.

  • Waste Accumulation:

    • When adding waste to the container, do so carefully to avoid spills or splashes.

    • For liquid waste, do not fill the container to more than 75% of its capacity to allow for vapor expansion.[6]

    • Keep the waste container securely closed at all times, except when adding waste.[5]

  • Storage of Waste:

    • Store the labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Arranging for Disposal:

    • Dispose of the this compound waste through an approved hazardous waste disposal company or your institution's environmental health and safety (EHS) office.[2][3][4]

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][7]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using a chemical spill kit.

  • Avoid generating dust.[2][3]

  • Carefully sweep or scoop the solid material into a designated hazardous waste container.[2]

  • Clean the spill area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.

Quantitative Data Summary

ParameterValue/InformationSource
Molecular Formula C₅H₄N₂O₃S
Molecular Weight 172.16 g/mol
Physical State Powder
Known Incompatibilities Strong oxidizing agents, Strong acids, Strong bases[1]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response a Wear Appropriate PPE b Select Compatible Waste Container a->b c Label Container Correctly b->c d Segregate this compound Waste c->d e Add Waste to Container (≤75% full for liquids) d->e f Store in Designated Hazardous Waste Area e->f g Contact EHS or Approved Waste Vendor f->g h Arrange for Pickup and Disposal g->h i Maintain Disposal Records h->i s1 Contain Spill s2 Clean Up with Spill Kit s1->s2 s3 Dispose of Contaminated Materials as Hazardous Waste s2->s3

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Carboxy-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 5-Carboxy-2-thiouracil, a compound with potential anti-tumor activity.[1] Adherence to these procedural steps will help mitigate risks and ensure proper disposal.

Understanding the Hazards

This compound is a combustible solid that should be handled with care.[2] While specific toxicity data for this compound is limited, related thiouracil compounds are suspected of causing cancer.[3][4][5][6] Therefore, it is crucial to handle this compound as a potentially hazardous substance. Key precautions include avoiding dust formation and preventing contact with skin and eyes.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when working with this compound. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[3]

  • Respiratory Protection: A NIOSH-approved N95 respirator or equivalent is necessary to prevent inhalation of the powder.[2][3]

  • Body Protection: A laboratory coat, and for larger quantities, a disposable coverall, is recommended to prevent skin contact.[3]

Operational Plan: From Preparation to Disposal

A systematic workflow is critical for safely handling this compound. This involves careful preparation, handling in a controlled environment, and proper waste disposal.

1. Preparation:

  • Before handling, ensure all necessary PPE is readily available and in good condition.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.

  • Have an emergency plan in place, including the location of eyewash stations and safety showers.

2. Handling:

  • Avoid creating dust when weighing or transferring the compound.

  • Use tools and equipment that can be easily decontaminated.

  • Keep the container tightly closed when not in use.[7]

3. Disposal:

  • All waste materials, including contaminated PPE and empty containers, should be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.[5][8] Do not flush down the drain.[3][6]

  • Place waste in a suitable, labeled, and closed container for disposal by a licensed waste management company.[3][8]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC₅H₄N₂O₃S
Molecular Weight172.16 g/mol [2]
FormPowder[2]
Solubility50 mg/mL in 1 M NaOH[2]
Storage Class11 (Combustible Solids)[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

prep Preparation - Don appropriate PPE - Prepare workspace in fume hood weigh Weighing and Transfer - Handle with care to avoid dust - Use appropriate tools prep->weigh Proceed to handling experiment Experimental Use - Conduct experiment in fume hood - Keep container closed weigh->experiment Transfer to experiment decon Decontamination - Clean workspace and equipment - Collect all waste experiment->decon After experiment completion dispose Waste Disposal - Segregate hazardous waste - Label and store for pickup decon->dispose Properly dispose of all materials

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Carboxy-2-thiouracil
Reactant of Route 2
Reactant of Route 2
5-Carboxy-2-thiouracil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。